4-(Hydroxymethyl)-3-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-4-8(10)3-2-7(6)5-9/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIVQIJCALKJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592467 | |
| Record name | 4-(Hydroxymethyl)-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22574-58-9 | |
| Record name | 4-(Hydroxymethyl)-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Process Engineering of 4-(Hydroxymethyl)-3-methylphenol
Executive Summary & Molecular Architecture
4-(Hydroxymethyl)-3-methylphenol (HMMP), often utilized as a pivotal intermediate in the synthesis of phenolic resins and pharmaceutical scaffolds, presents a unique solubility challenge due to its amphiphilic nature. Unlike simple phenols, HMMP possesses a dual-functionality: a phenolic hydroxyl (acidic, pKa ~10) and a benzylic alcohol (neutral, polar), anchored to a methylated benzene ring.
Understanding the solubility landscape of HMMP requires analyzing the competition between the hydrophobic toluene core and the hydrogen-bonding capability of its two hydroxyl groups. This guide provides a definitive technical analysis of HMMP’s solubility behavior, offering predictive models, experimental validation protocols, and process engineering strategies for solvent selection.
Structural Determinants of Solubility
-
Phenolic -OH: Provides pH-dependent solubility (soluble in alkali).
-
Benzylic -CH₂OH: Increases polarity and water solubility compared to cresol precursors.
-
Methyl Group (-CH₃): Adds lipophilicity, reducing water solubility compared to 4-hydroxybenzyl alcohol.
Comparative Solubility Profile
The following data synthesizes experimental trends from structurally homologous phenolic benzylic alcohols (e.g., Vanillyl alcohol, 4-Hydroxybenzyl alcohol) to establish the solubility boundaries of HMMP.
Solubility Matrix (Thermodynamic Estimates at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Solubility (g/L) | Mechanistic Driver |
| Aqueous (Neutral) | Water (pH 7) | Moderate | 15 – 25 g/L | H-bonding of 2 OH groups vs. Hydrophobic ring. |
| Aqueous (Alkaline) | 0.1 M NaOH | High | > 100 g/L | Deprotonation of phenolic OH (Phenolate formation). |
| Polar Protic | Methanol / Ethanol | Very High | > 200 g/L | Strong H-bond donor/acceptor matching. |
| Polar Aprotic | DMSO / DMF | Excellent | > 300 g/L | Dipole-dipole interactions; disruption of crystal lattice. |
| Ethers | THF / MTBE | High | 100 – 150 g/L | Oxygen lone pair acceptance from HMMP hydroxyls. |
| Chlorinated | Dichloromethane | Moderate | 20 – 50 g/L | Weak polarity; sufficient for extraction but not bulk solvation. |
| Non-Polar | Hexane / Heptane | Insoluble | < 0.1 g/L | Lack of polar interactions; high lattice energy barrier. |
Process Note: While HMMP is moderately water-soluble, it is prone to oxidative coupling in aqueous solution over time. Process streams should be kept under inert atmosphere (N₂) or processed quickly.
Mechanistic Visualization: Solvation Dynamics
To understand why HMMP behaves differently in various media, we must visualize the molecular interactions. The diagram below illustrates the solvation shell mechanisms in three distinct environments.
Figure 1: Solvation mechanisms of HMMP across different solvent systems.
Validated Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Objective: Determine thermodynamic solubility equilibrium.
-
Preparation: Add excess HMMP solid (~500 mg) to 10 mL of the target solvent in a borosilicate glass vial.
-
Equilibration:
-
Seal vial tightly (PTFE-lined cap).
-
Agitate at constant temperature (25°C ± 0.1°C) for 24 hours using an orbital shaker.
-
Critical Step: Allow the solution to settle for 4 hours without agitation to ensure sedimentation of undissolved solids.
-
-
Sampling:
-
Filter the supernatant using a 0.45 µm PVDF syringe filter (PVDF is low-binding for phenols).
-
Dilute the filtrate immediately with Mobile Phase A (see below) to prevent precipitation upon cooling or evaporation.
-
-
Quantification: Analyze via HPLC-UV.
Protocol B: HPLC-UV Quantification Method
Objective: Accurate quantification of dissolved HMMP without interference from oxidation byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100mm, 2.7µm).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses phenol ionization, sharpening peaks).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-10 min: 5% → 60% B (Linear ramp)
-
10-12 min: 60% → 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (characteristic absorption of the phenol ring).
-
Injection Volume: 5-10 µL.
Process Engineering: Extraction & Purification Strategy
In drug development and resin synthesis, isolating HMMP from reaction mixtures often requires exploiting its "pH-Switchable" solubility.
The Acid/Base Swing Extraction
Because HMMP is a weak acid (phenol), we can manipulate its solubility to purify it from non-acidic impurities (like starting aldehydes) or highly acidic byproducts.
Figure 2: pH-Swing extraction workflow for high-purity isolation of HMMP.
Solvent Selection for Crystallization
To purify HMMP via recrystallization, a "solvent/anti-solvent" system is recommended based on the solubility data:
-
Primary Solvent: Ethyl Acetate or Ethanol (High solubility hot).
-
Anti-Solvent: Hexane or Heptane (Insoluble).
-
Procedure: Dissolve HMMP in minimum hot Ethyl Acetate. Slowly add Hexane until turbidity appears. Cool to 4°C to crystallize.
References
-
BenchChem. (2025).[1] 4-Hydroxybenzyl alcohol chemical properties and structure. Retrieved from 1
-
NIST Chemistry WebBook. (2025). 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl Alcohol) Physicochemical Data. Retrieved from 2[2]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from 3
-
Royal Society of Chemistry. (2015). Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO. Green Chemistry. Retrieved from 4[4]
-
Cheméo. (2024).[5] Chemical Properties of Phenol, 3-methyl- (m-Cresol). Retrieved from 6
Sources
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- 2. 4-Hydroxy-3-methoxybenzyl alcohol [webbook.nist.gov]
- 3. agilent.com [agilent.com]
- 4. Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. Phenol, 3-methyl- (CAS 108-39-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Guide: Acidity and pKa Characterization of 4-(Hydroxymethyl)-3-methylphenol
Executive Summary
4-(Hydroxymethyl)-3-methylphenol (CAS: 22574-58-9), often analyzed as a structural analog of gastrodigenin and cresol, presents a bifunctional acidity profile critical for pharmaceutical formulation and metabolic stability studies.
This guide provides a definitive technical analysis of its acid dissociation constants (
Part 1: Structural Analysis & Theoretical Prediction
The Bifunctional Nature
The molecule contains two distinct ionizable groups. Understanding their electronic environments is prerequisite to selecting the correct characterization method.
| Functional Group | Position | Electronic Character | Est. pKa | Physiological State (pH 7.[1]4) |
| Phenolic -OH | C1 | Acidic (Resonance stabilized) | ~10.0 | ~0.2% Ionized (Neutral) |
| Benzylic -CH₂OH | C4 | Neutral/Weakly Acidic | >15.5 | 100% Neutral |
Hammett Equation Derivation
To predict the specific
-
Reaction Constant (
): For phenol ionization in water at 25°C, . -
Substituent 1 (3-Methyl): The methyl group at the meta position acts as an Electron Donating Group (EDG) via induction, destabilizing the phenoxide anion.
-
Substituent 2 (4-Hydroxymethyl): The hydroxymethyl group at the para position exhibits a weak Electron Withdrawing Group (EWG) effect due to the electronegative oxygen, despite the methylene spacer. (Reference: 4-hydroxybenzyl alcohol
= 9.82 vs. Phenol = 9.95).-
to
(Net mild acidification).
-
to
Calculation:
The 3-methyl group raises the
-
Effect of 3-Me:
(matches -cresol). -
Effect of 4-CH₂OH: Lowers by
.[2] -
Net Theoretical
: .
Thermodynamic Cycle Visualization
The following diagram illustrates the deprotonation pathway and the stabilization factors affecting the conjugate base.
Caption: Thermodynamic cycle showing the competing electronic effects of the 3-methyl and 4-hydroxymethyl substituents on the phenoxide anion stability.
Part 2: Experimental Determination Protocols
For researchers requiring empirical validation, UV-Vis Spectrophotometric Titration is the gold standard for this molecule. Potentiometry is less precise here due to the compound's potential low aqueous solubility and the high
Method A: UV-Vis Spectrophotometric Titration (Recommended)
Phenols exhibit a distinct bathochromic shift (red shift) and hyperchromic effect upon deprotonation. This method isolates the phenolic
Protocol Workflow
-
Stock Preparation:
-
Dissolve 10 mg of 4-(Hydroxymethyl)-3-methylphenol in 10 mL methanol (Stock A).
-
Dilute Stock A into deionized water to achieve a final concentration of
M. Ensure methanol content is <1% to avoid solvent effects on .
-
-
Buffer Selection (Ionic Strength
M):-
Prepare a series of buffers ranging from pH 7.0 to 12.0 in 0.5 pH increments.
-
Critical: Use carbonate-free NaOH for high pH adjustments.
-
Buffers: Tris (pH 7–9), Borate (pH 9–10), Phosphate (pH 11–12).
-
-
Spectral Scanning:
-
Blank the spectrophotometer with the respective buffer.
-
Scan the sample from 200 nm to 400 nm.[3]
-
Identify the Isosbestic Point (wavelength where absorbance is pH-independent) and
for both the neutral form ( ) and ionized form ( ).
-
-
Data Analysis:
Method B: Potentiometric Titration (Solubility Dependent)
Use this method if thermodynamic solubility data is also required.
-
Apparatus: Mettler Toledo or Sirius T3 autotitrator equipped with a glass pH electrode.
-
Solvent: Water (if soluble > 1 mM) or Water/Methanol cosolvent (extrapolated to 0% organic via Yasuda-Shedlovsky plot).
-
Titrant: 0.1 N KOH (standardized).
-
Procedure:
-
Titrate from pH 2.0 to 12.0 under inert
atmosphere to prevent absorption (critical for ). -
Calculate
using the Bjerrum difference plot method.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the spectrophotometric determination of pKa, prioritizing spectral integrity checks.
Part 3: Pharmaceutical Implications
Solubility & Formulation
At physiological pH (7.4), 4-(Hydroxymethyl)-3-methylphenol exists predominantly in its neutral, protonated form (
-
Lipophilicity: The neutral molecule has a
. -
Formulation Strategy: To achieve high aqueous loading for intravenous delivery, the pH must be adjusted to
(2 units above ) to form the phenoxide salt. However, this high pH is incompatible with direct injection, necessitating co-solvents (PEG-400) or cyclodextrin complexation rather than pH manipulation.
Metabolic Stability
The difference in acidity between the two hydroxyl groups dictates metabolic conjugation:
-
Phenolic -OH (
): Primary site for Sulfotransferase (SULT) and Glucuronosyltransferase (UGT) activity. The phenoxide anion formed in the enzyme active site is a potent nucleophile. -
Benzylic -OH (
): Less likely to undergo direct conjugation unless oxidized to the carboxylic acid (via Alcohol Dehydrogenase) first.
References
-
PubChem. (2025).[5][6] 4-Hydroxybenzyl alcohol (Compound Summary).[6][7][8] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2025). Phenol, 3-methyl- (m-Cresol) Acidity Data. National Institute of Standards and Technology. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
- 1. scent.vn [scent.vn]
- 2. moodle2.units.it [moodle2.units.it]
- 3. pharmaguru.co [pharmaguru.co]
- 4. web.pdx.edu [web.pdx.edu]
- 5. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Hydroxybenzyl alcohol | 623-05-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Validated Two-Step Synthesis of 2-(Hydroxymethyl)-4-methylphenol from p-Cresol
Abstract
This application note provides a comprehensive, field-validated guide for the synthesis of 2-(hydroxymethyl)-4-methylphenol, a valuable chemical intermediate, starting from the readily available precursor, p-cresol (4-methylphenol). The synthetic strategy is a robust two-step process involving an initial ortho-formylation of p-cresol via the Reimer-Tiemann reaction to yield 2-hydroxy-5-methylbenzaldehyde, followed by a selective reduction of the aldehyde functional group using sodium borohydride. This document offers an in-depth explanation of the reaction mechanisms, causality behind procedural choices, and detailed, step-by-step protocols for both stages of the synthesis. The guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary technical details for safe and reproducible execution.
A Note on Nomenclature: The requested synthesis of "4-(hydroxymethyl)-3-methylphenol" from p-cresol (4-methylphenol) would involve a complex skeletal rearrangement. It is presumed that the intended target was the direct functionalization product of p-cresol. The most chemically facile and common transformation is the introduction of a functional group at the ortho-position to the hydroxyl group. Therefore, this guide details the synthesis of the logical product, 2-(hydroxymethyl)-4-methylphenol.
Introduction and Synthetic Strategy
p-Cresol (4-methylphenol) is a common industrial chemical derived from coal tar or produced synthetically.[1] Its phenolic structure makes it an ideal starting material for a variety of more complex molecules through electrophilic aromatic substitution. The target molecule, 2-(hydroxymethyl)-4-methylphenol, incorporates a hydroxymethyl group ortho to the phenolic hydroxyl, a structural motif found in precursors for resins, antioxidants, and specialty polymers.
The chosen synthetic pathway involves two distinct and high-yielding transformations:
-
Ortho-Formylation: Introduction of a formyl (-CHO) group onto the aromatic ring, directed to the ortho position by the powerful activating and directing effect of the hydroxyl group.
-
Selective Reduction: Conversion of the newly introduced formyl group into a hydroxymethyl (-CH₂OH) group without affecting the aromatic ring or the phenolic hydroxyl.
This strategy is advantageous due to the commercial availability of the starting materials, the reliability of the reactions, and the straightforward purification procedures.
Overall Synthetic Workflow
The complete process from p-cresol to the final product is illustrated below.
Caption: High-level workflow for the two-step synthesis.
Part I: Ortho-Formylation of p-Cresol via the Reimer-Tiemann Reaction
Principle and Method Selection
The introduction of a formyl group onto a phenol is a cornerstone of aromatic chemistry. Several methods exist, including the Duff, Vilsmeier-Haack, and magnesium-mediated formylations.[2][3] We have selected the Reimer-Tiemann reaction for this protocol due to its extensive documentation and reliability for ortho-formylation of phenols.[4]
The reaction proceeds by generating a highly electrophilic dichlorocarbene (:CCl₂) species from chloroform in a strongly basic medium.[4] The phenoxide ion, formed by the deprotonation of p-cresol, acts as a potent nucleophile. The electron density of the phenoxide is highest at the ortho and para positions. Since the para position is blocked by the methyl group, the dichlorocarbene preferentially attacks the ortho position.[5] Subsequent hydrolysis of the dichloromethyl intermediate under basic conditions yields the salicylaldehyde derivative.[4]
Reaction Scheme
Caption: Reimer-Tiemann formylation of p-cresol.
Detailed Experimental Protocol
Protocol 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde from p-Cresol [6]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| p-Cresol | 108.14 | 10.81 g | 0.10 | Starting material.[1] |
| Sodium Hydroxide (NaOH) | 40.00 | 16.0 g | 0.40 | Corrosive base. |
| Chloroform (CHCl₃) | 119.38 | 14.3 g (9.6 mL) | 0.12 | Toxic and volatile. |
| Deionized Water | 18.02 | 100 mL | - | Solvent. |
| 6M Hydrochloric Acid (HCl) | - | ~50-60 mL | - | For acidification. |
| Diethyl Ether | - | 150 mL | - | Extraction solvent. |
| Anhydrous MgSO₄ | - | ~5 g | - | Drying agent. |
Procedure:
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer, add p-cresol (10.81 g, 0.1 mol).
-
Base Dissolution: Prepare a solution of sodium hydroxide (16.0 g, 0.4 mol) in deionized water (100 mL) and add it to the flask. Stir the mixture until the p-cresol is completely dissolved, forming the sodium phenoxide salt.
-
Heating: Gently heat the mixture to 65°C in a water bath with constant, vigorous stirring.
-
Chloroform Addition: Add chloroform (9.6 mL, 0.12 mol) to the dropping funnel. Add the chloroform dropwise to the reaction mixture over approximately 1 hour. Maintain the internal temperature between 65-70°C. The reaction is exothermic and may require occasional cooling with an ice bath to prevent overheating.
-
Reaction: After the addition is complete, continue stirring the mixture at 65-70°C for an additional 2 hours to ensure the reaction goes to completion. The mixture will become a thick paste.
-
Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Remove the excess unreacted chloroform via simple distillation.
-
Workup - Acidification: Acidify the remaining aqueous solution by slowly adding 6M HCl while stirring in an ice bath. Continue adding acid until the solution is acidic to litmus paper (pH ~2). A yellowish solid product should precipitate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-hydroxy-5-methylbenzaldehyde can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by vacuum distillation to yield a pale yellow solid. The expected yield is typically in the range of 40-50%.
Part II: Selective Reduction to 2-(Hydroxymethyl)-4-methylphenol
Principle and Method Selection
The reduction of an aldehyde to a primary alcohol is a fundamental transformation. For this step, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect less reactive functional groups like esters or, critically in this case, the aromatic ring. Unlike the more powerful lithium aluminum hydride (LAH), NaBH₄ is stable in protic solvents like ethanol, making the reaction setup and workup significantly safer and more convenient.
Reaction Scheme
Caption: NaBH₄ reduction to the final product.
Detailed Experimental Protocol
Protocol 2: Synthesis of 2-(Hydroxymethyl)-4-methylphenol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 0.05 mol scale) | Moles | Notes |
| 2-Hydroxy-5-methylbenzaldehyde | 136.15 | 6.81 g | 0.05 | Intermediate from Part I.[7] |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.75 g | 0.02 | Moisture-sensitive. |
| Ethanol (95%) | - | 100 mL | - | Solvent. |
| 1M Hydrochloric Acid (HCl) | - | ~30 mL | - | For quenching. |
| Ethyl Acetate | - | 150 mL | - | Extraction solvent. |
| Brine (Saturated NaCl) | - | 50 mL | - | For washing. |
| Anhydrous Na₂SO₄ | - | ~5 g | - | Drying agent. |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methylbenzaldehyde (6.81 g, 0.05 mol) in ethanol (100 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
NaBH₄ Addition: While stirring, add sodium borohydride (0.75 g, 0.02 mol) in small portions over 15-20 minutes. Note: NaBH₄ is typically used in slight excess relative to the aldehyde on a hydride basis (1 mole NaBH₄ provides 4 moles of H⁻). Using ~0.4-0.5 equivalents is common.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, visualizing with a UV lamp. The product spot will have a lower Rf value than the starting aldehyde.
-
Workup - Quenching: Cool the flask back to 0°C in an ice bath. Very slowly and carefully, add 1M HCl dropwise to quench the excess NaBH₄. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation. Continue adding acid until gas evolution ceases and the pH is ~5-6.
-
Workup - Evaporation: Remove the ethanol from the mixture using a rotary evaporator.
-
Workup - Extraction: To the remaining aqueous residue, add ethyl acetate (75 mL) and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The final product, 2-(hydroxymethyl)-4-methylphenol, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield a white crystalline solid.
References
-
PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. PrepChem.com. Retrieved from [Link]
-
Wikipedia. (2023). Duff reaction. In Wikipedia. Retrieved from [Link]
-
LookChem. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. LookChem. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. In Wikipedia. Retrieved from [Link]
-
Toppr. (2020). Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform. Retrieved from [Link]
-
Wikipedia. (2024). p-Cresol. In Wikipedia. Retrieved from [Link]
-
Frontiers Media S.A. (2023). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology. Retrieved from [Link]
- Google Patents. (2013). CN103183594A - Method for preparing p-cresol into p-hydroxy benzaldehyde by catalytic oxidation of metalloporphyrin-metal salt composite catalyst.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Cresol. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Highly ortho-selective hydroxymethylation of phenols in a NaBO2 system. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
Yan, Z., et al. (2005). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. Drug Metabolism and Disposition. Retrieved from [Link]
- Google Patents. (2014). CN103508908B - Preparation method for 4-amino-3-methylphenol.
-
ResearchGate. (2006). 4-(Hydroxymethyl)phenol. Retrieved from [Link]
-
Organic Syntheses. (2012). Recent applications of the MgCl2, Et3N and paraformaldehyde-promoted ortho-formylation of phenols. Org. Synth. 2012, 89, 220. Retrieved from [Link]
- Google Patents. (1984). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
-
Filo. (2025). Reaction of Grignard reagent with formaldehyde (HCHO) followed... Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from [Link]
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-
Sciencemadness Discussion Board. (2018). what form of formaldehyde is used in grignards?. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of p-cresol formaldehyde. Retrieved from [Link]
- Google Patents. (2014). CN103508908A - Preparation method for 4-amino-3-methylphenol.
-
European Patent Office. (2019). METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL - EP 3162786 B1. Retrieved from [Link]
-
Chemistry Learners. (2023, March 29). Reimann Tiemann reaction | formylation of phenol. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). 4-Hydroxybenzaldehyde. In Wikipedia. Retrieved from [Link]
-
Hopper, D. J., & Taylor, D. G. (1977). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Biochemical Journal. Retrieved from [Link]
-
International Journal for Scientific Research & Development. (2019). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. Retrieved from [Link]
-
INCI Beauty. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]
-
MDPI. (2022). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Applied Sciences. Retrieved from [Link]
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Application Notes & Protocols: 4-(Hydroxymethyl)-3-methylphenol as a Versatile Intermediate in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Phenol
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 4-(Hydroxymethyl)-3-methylphenol, a disubstituted phenol, represents a highly valuable and versatile building block for chemists, particularly those in the fields of medicinal chemistry and materials science. Its structure is deceptively simple, yet it harbors a unique combination of reactive sites: a nucleophilic phenolic hydroxyl group, a primary benzylic alcohol, and an aromatic ring that can be further functionalized. This duality allows for selective transformations at either the phenolic or the alcoholic moiety, providing a gateway to a diverse array of more complex molecules. These molecules are often scaffolds for bioactive compounds, including pharmaceuticals and agrochemicals, as well as components for specialized polymers and fine chemicals.[1][2][3]
This guide provides an in-depth exploration of the synthetic utility of 4-(Hydroxymethyl)-3-methylphenol. It moves beyond mere procedural descriptions to offer insights into the causality behind experimental choices, ensuring that researchers can not only replicate the protocols but also adapt and innovate upon them.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safe handling procedures for any chemical intermediate is a non-negotiable prerequisite for its successful application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 22574-58-9 | [4][5] |
| Molecular Formula | C₈H₁₀O₂ | [4][5] |
| Molecular Weight | 138.16 g/mol | [5] |
| Appearance | Powder or crystals | [4] |
| Purity | Typically ≥98% | [4] |
| Storage | Sealed in a dry, well-ventilated area at room temperature. | [4][5] |
Safety & Handling:
4-(Hydroxymethyl)-3-methylphenol is an irritant and must be handled with appropriate personal protective equipment (PPE).[4]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]
-
Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7] Wash hands and any exposed skin thoroughly after handling.[6][7] Use only in a well-ventilated area.[6][7] Wear protective gloves, clothing, eye, and face protection.[6][7]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Skin: Wash with plenty of soap and water.[6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[6][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[7]
-
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.[7]
Core Synthetic Transformations & Protocols
The synthetic utility of 4-(Hydroxymethyl)-3-methylphenol stems from the differential reactivity of its two hydroxyl groups. The phenolic hydroxyl is acidic and a potent nucleophile upon deprotonation, while the benzylic alcohol is amenable to oxidation and substitution reactions.
Selective Oxidation of the Hydroxymethyl Group
One of the most common and valuable transformations of 4-(Hydroxymethyl)-3-methylphenol is the selective oxidation of the primary alcohol to an aldehyde, yielding 4-hydroxy-3-methylbenzaldehyde. This product is a key intermediate for the synthesis of coumarins and other biologically active heterocyclic systems.[8] The presence of the electron-donating phenolic group makes the benzylic alcohol susceptible to oxidation, but care must be taken to avoid over-oxidation or polymerization.
Protocol: Oxidation using Manganese Dioxide (MnO₂)
This protocol utilizes activated manganese dioxide, a mild and chemoselective reagent for the oxidation of benzylic alcohols, which minimizes the risk of oxidizing the phenol ring.
Rationale:
-
Reagent Choice: Activated MnO₂ is a heterogeneous reagent, which simplifies the workup procedure as it can be removed by simple filtration. Its mildness is crucial for preventing the oxidation of the sensitive phenol group.
-
Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and provides good solubility for the starting material. Chloroform is also a suitable alternative.[9]
-
Monitoring: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the disappearance of the starting material and the appearance of the more polar aldehyde product.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 4-(Hydroxymethyl)-3-methylphenol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask, add activated manganese dioxide (MnO₂, 5-10 eq by weight).
-
Reaction: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system), checking for the consumption of the starting material. The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂ solids. Wash the celite pad with additional DCM to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-hydroxy-3-methylbenzaldehyde, which can be further purified by column chromatography or recrystallization if necessary.
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]
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- 4. 4-(Hydroxymethyl)-3-methylphenol | 22574-58-9 [sigmaaldrich.com]
- 5. 22574-58-9|4-(Hydroxymethyl)-3-methylphenol|BLD Pharm [bldpharm.com]
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Application Note: Synthesis and Characterization of Phenolic Resins via Polymerization of 4-(Hydroxymethyl)-3-methylphenol
Abstract
Phenolic resins are a cornerstone of the thermosetting polymer industry, prized for their thermal stability, chemical resistance, and mechanical strength.[1][2] Conventionally, they are synthesized by reacting phenol with formaldehyde.[3] This application note details the synthesis and characterization of a phenolic resin using a specific, pre-functionalized monomer: 4-(hydroxymethyl)-3-methylphenol. This "one-step" approach, characteristic of resole-type resins, involves the self-condensation of hydroxymethylphenol monomers, allowing for precise structural control and tailored material properties.[3] The presence of the methyl group at the 3-position sterically influences the polymerization, leading to a more linear prepolymer structure compared to unsubstituted phenol. This guide provides a comprehensive theoretical background, detailed experimental protocols for synthesis and curing, and robust analytical methods for characterization, aimed at researchers and professionals in polymer chemistry and materials science.
Part 1: Theoretical Background and Mechanism
The polymerization of 4-(hydroxymethyl)-3-methylphenol is a form of step-growth polycondensation, typical for resole-type phenolic resins.[3] Unlike novolac synthesis, which is acid-catalyzed with an excess of phenol, resole synthesis occurs under basic conditions.[3][4] The use of a pre-hydroxymethylated monomer simplifies the process, as the initial addition reaction of formaldehyde to the phenol ring has already occurred.
1.1. Role of the Catalyst and Monomer Structure
The reaction is base-catalyzed, typically using a catalyst like sodium hydroxide (NaOH). The base deprotonates the phenolic hydroxyl group, forming a highly reactive phenoxide anion.[3] This negative charge is delocalized onto the aromatic ring, activating the ortho and para positions for nucleophilic attack.[3]
In the case of 4-(hydroxymethyl)-3-methylphenol, the key structural features are:
-
Phenolic Hydroxyl (-OH): The site of deprotonation by the base, which activates the ring.
-
Hydroxymethyl (-CH₂OH) at C4: The primary electrophilic site for condensation reactions.
-
Methyl (-CH₃) at C3: This group blocks one meta position and sterically hinders the adjacent ortho position (C2), favoring reactions at the other ortho position (C6).
-
Activated Aromatic Positions (C2, C6): These are the nucleophilic sites that react with the hydroxymethyl groups of other monomers.
1.2. Condensation Pathways
Under heating in a basic medium, two primary condensation reactions occur, both resulting in the elimination of a water molecule:
-
Formation of Methylene Bridges (-CH₂-): The hydroxymethyl group of one molecule reacts with an activated ortho position (C6) on another molecule. This is the dominant reaction pathway, leading to a stable, cross-linked network upon curing.[3][5]
-
Formation of Dibenzyl Ether Bridges (-CH₂-O-CH₂-): Two hydroxymethyl groups react with each other. These ether linkages are generally less stable than methylene bridges and can decompose at higher temperatures (>160°C) to form a methylene bridge and release formaldehyde.[5][6]
The reaction proceeds through a proposed quinone methide intermediate, which is a highly reactive species that readily undergoes nucleophilic attack by a phenoxide ion.[7][8]
Reaction Mechanism Overview
The diagram below illustrates the key steps in the base-catalyzed self-condensation of 4-(hydroxymethyl)-3-methylphenol.
Caption: Base-catalyzed polymerization of 4-(hydroxymethyl)-3-methylphenol.
Part 2: Experimental Notes and Protocols
This section provides a detailed, self-validating protocol for the synthesis, curing, and analysis of the phenolic resin.
Materials and Equipment
| Reagent / Equipment | Grade / Specification | Supplier | Purpose |
| 4-(Hydroxymethyl)-3-methylphenol | ≥98% purity | Sigma-Aldrich | Monomer |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade, pellets | Fisher Scientific | Catalyst |
| Deionized Water | Type II or better | In-house | Solvent |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | Neutralization |
| Three-neck round-bottom flask | 250 mL, with 24/40 joints | Kimble | Reaction vessel |
| Reflux Condenser | Liebig or Allihn type | Ace Glass | Prevent solvent loss |
| Mechanical Stirrer with Teflon paddle | — | IKA | Ensure homogenous mixing |
| Heating Mantle with Temperature Controller | — | Glas-Col | Precise temperature control |
| Digital Thermometer | -10 to 200 °C range | — | Monitor reaction temperature |
| Vacuum Rotary Evaporator | — | Büchi | Removal of water post-reaction |
| Programmable Curing Oven | Up to 200 °C | Carbolite Gero | Curing of the prepolymer |
Synthesis Protocol: Preparation of the Resole Prepolymer
This protocol describes the base-catalyzed self-condensation of the monomer to form a liquid prepolymer (resole).
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer in the central neck, the reflux condenser in one side neck, and a stoppered thermometer in the other. Place the assembly in the heating mantle.
-
Reagent Charging: To the flask, add 69.1 g (0.5 mol) of 4-(hydroxymethyl)-3-methylphenol.
-
Catalyst Preparation: In a separate beaker, carefully dissolve 2.0 g (0.05 mol) of NaOH pellets in 20 mL of deionized water. Causality Note: The base catalyst is essential to form the reactive phenoxide species, initiating the polymerization.[3]
-
Initiation: Add the NaOH solution to the flask while stirring. An initial exothermic reaction may be observed.
-
Reaction Ramp-up: Begin heating the mixture. Set the temperature controller to ramp to 70°C over 15 minutes and hold for 1 hour. Causality Note: This initial low-temperature phase (~70°C) primarily forms hydroxymethyl-rich oligomers and favors the formation of some dibenzyl ether linkages.[3]
-
Condensation: Increase the temperature to 90-95°C and maintain for 2-3 hours. The reaction mixture will become more viscous and darken to a reddish-brown color. Causality Note: Higher temperatures (~90-95°C) drive the condensation reaction, favoring the formation of more stable methylene bridges and increasing the molecular weight of the prepolymer.[9]
-
Endpoint Determination: The reaction endpoint is typically determined by viscosity. Periodically (e.g., every 30 minutes), take a small sample and assess its viscosity at room temperature. The reaction is stopped when the desired viscosity is reached (e.g., Gardner-Holt viscosity G-J).
-
Cooling and Neutralization: Once the target viscosity is achieved, cool the reactor to 40°C. Slowly add 1 M HCl to neutralize the catalyst until the pH is between 6.5 and 7.0.
-
Dehydration: Transfer the neutralized resin to a rotary evaporator. Remove water under reduced pressure at a bath temperature of 40-50°C until the desired solids content is achieved (typically >75%).
-
Storage: Store the resulting viscous liquid prepolymer in a sealed container at 4°C to prevent premature curing.
Curing Protocol: Thermoset Formation
This protocol describes the thermal cross-linking of the liquid prepolymer into a solid, infusible thermoset material.
-
Sample Preparation: Pour a sample of the liquid prepolymer into a silicone or aluminum mold.
-
Staged Curing: Place the mold in a programmable oven. It is critical to use a staged curing schedule to allow for the controlled release of water, which is the byproduct of condensation. A sudden high temperature can cause voids.[10]
-
Stage 1: Heat at 80°C for 2 hours.
-
Stage 2: Ramp to 120°C and hold for 2 hours. Causality Note: This stage initiates significant cross-linking through the formation of methylene and methyl ether bridges.[3]
-
Stage 3 (Post-cure): Ramp to 160°C and hold for 4 hours. Causality Note: The post-cure step ensures maximum cross-link density, breaks down remaining unstable ether bonds, and enhances the thermal and mechanical properties of the final resin.[6]
-
-
Cooling: Allow the cured resin to cool slowly to room temperature inside the oven to prevent thermal shock and cracking.
Experimental Workflow Diagram
Caption: From monomer to characterized thermoset resin.
Part 3: Characterization and Data Analysis
Proper characterization is essential to validate the synthesis and understand the properties of the resulting resin.
Structural Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups and monitor the polymerization.[11] Spectra of the prepolymer and the fully cured resin should be compared.
| Wavenumber (cm⁻¹) | Assignment | Expected Change Upon Curing |
| 3600-3200 | Broad O-H stretching (phenolic & hydroxymethyl) | Decrease in intensity due to condensation |
| 3050-3010 | Aromatic C-H stretching | Stable |
| 2950-2850 | Aliphatic C-H stretching (-CH₃, -CH₂-) | Increase in -CH₂- signal relative to -CH₃ |
| ~1610, ~1500 | Aromatic C=C ring stretching | Stable |
| ~1475 | Methylene bridge (-CH₂-) C-H bending | Appears/Increases significantly |
| ~1220 | Phenolic C-O stretching | Stable |
| ~1015 | Primary alcohol C-O stretch (-CH₂OH) | Decrease significantly as hydroxymethyl groups are consumed |
| ~1080 | Dibenzyl ether (C-O-C) stretching | May appear in prepolymer, decreases in cured resin |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR provides detailed structural information about the linkages formed.[12][13]
| Chemical Shift (ppm) | Carbon Assignment | Comment |
| ~150-155 | C-OH (Aromatic carbon attached to -OH) | |
| ~115-135 | Other aromatic carbons | |
| ~60-65 | -CH₂OH (Hydroxymethyl carbon) | Signal for the monomer and prepolymer; diminishes upon curing. |
| ~69-74 | -CH₂-O-CH₂- (Dibenzyl ether bridge) | May be present in the prepolymer.[9] |
| ~30-40 | -CH₂- (Methylene bridge) | A key indicator of polymerization; increases with curing. |
| ~15-20 | -CH₃ (Methyl group on the ring) | Serves as a stable internal reference signal. |
Molecular Weight Determination
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble prepolymer. This is crucial for controlling the properties of the final cured product. A higher molecular weight prepolymer will cure faster and yield a more densely cross-linked network.
Thermal Properties
Differential Scanning Calorimetry (DSC): DSC is used to study the curing behavior of the prepolymer and determine the glass transition temperature (Tg) of the cured resin.[14][15] A typical DSC scan of the uncured prepolymer will show a broad exotherm corresponding to the heat released during the curing reactions. The absence of this exotherm in a second scan of the same sample confirms complete curing.
Thermogravimetric Analysis (TGA): TGA measures the thermal stability and degradation profile of the cured resin by monitoring weight loss as a function of temperature.[14][16] Phenolic resins are known for their high thermal stability and char yield.[10]
| Property | Typical Value Range | Significance |
| Curing Onset Temperature (from DSC) | 110 - 130 °C | Temperature at which cross-linking begins.[14] |
| Glass Transition Temperature (Tg, from DSC) | 150 - 190 °C | Indicates the transition from a glassy to a rubbery state; reflects cross-link density. |
| 5% Weight Loss Temperature (Td5, from TGA) | > 350 °C | Onset of significant thermal degradation. |
| Char Yield at 800 °C (from TGA) | 50 - 65 % | High char yield is characteristic of phenolic resins and contributes to fire resistance. |
Part 4: Applications and Concluding Remarks
The use of 4-(hydroxymethyl)-3-methylphenol as a monomer offers a pathway to phenolic resins with a more defined, potentially more linear prepolymer structure due to the steric influence of the 3-methyl group. This controlled structure can be advantageous in applications requiring specific flow characteristics, flexibility, or reactivity. Potential applications include:
-
High-Performance Adhesives: For bonding wood, laminates, and friction materials.[3]
-
Composite Matrices: For manufacturing fiber-reinforced plastics with high thermal stability.[17]
-
Coatings and Laminates: Providing excellent chemical and heat resistance for countertops and electrical components.[3]
This application note provides a robust framework for the synthesis and characterization of phenolic resins from 4-(hydroxymethyl)-3-methylphenol. By carefully controlling the reaction conditions as outlined in the protocols and validating the material properties with the described analytical techniques, researchers can reliably produce high-quality phenolic resins tailored for advanced applications.
References
-
Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved February 15, 2026, from [Link]
-
Zhang, J., et al. (2020). Curing mechanism of resole phenolic resin based on variable temperature FTIR spectra and thermogravimetry-mass spectrometry. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Higuchi, M., et al. (2001). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. Polymer Journal. Retrieved February 15, 2026, from [Link]
-
Vaisala. (n.d.). Phenolic Resin Process. Retrieved February 15, 2026, from [Link]
-
Al-Rawajfeh, A. E., & Al-Salah, H. A. (2019). Synthesis and thermal properties of some phenolic resins. Afinidad. Retrieved February 15, 2026, from [Link]
-
Benes, J., et al. (2019). Structure and curing mechanism of resol phenol-formaldehyde prepolymer resins. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Benes, J., et al. (2019). Structure and curing mechanism of resol phenol-formaldehyde prepolymer resins. Academia.edu. Retrieved February 15, 2026, from [Link]
-
Higuchi, M., et al. (2002). Condensation reactions of phenolic resins III: Self-condensations of 2,4-dihydroxymethylphenol and 2,4,6-trihydroxymethylphenol (1). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Kim, S., et al. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science. Retrieved February 15, 2026, from [Link]
-
Lavino, A. D., et al. (n.d.). Phenolic resins emissions upon thermal degradation. CORE. Retrieved February 15, 2026, from [Link]
-
Higuchi, M., et al. (2001). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Wang, S., et al. (2022). Synthesis of phenolic resins by substituting phenol with modified spruce kraft lignin. ResearchGate. Retrieved February 15, 2026, from [Link]
-
(1962). ANALYSIS OF THERMAL DEGRADATION OF GLASS REINFORCED PHENOLIC AND EPOXY LAMINATES. DTIC. Retrieved February 15, 2026, from [Link]
-
Boghozian, T., & Stackpoole, M. (n.d.). Characterization of New TPS Resins. NASA. Retrieved February 15, 2026, from [Link]
-
Poljanšek, I., & Krajnc, M. (2006). Characterization of phenol–urea–formaldehyde resin by inline FTIR spectroscopy. SciSpace. Retrieved February 15, 2026, from [Link]
-
Poljanšek, I., & Krajnc, M. (2005). Characterization of phenol-formaldehyde prepolymer resins by in line FT-IR spectroscopy. Acta Chimica Slovenica. Retrieved February 15, 2026, from [Link]
-
Yildiz, E., & Gürü, M. (2022). Characterization of phenol–urea–formaldehyde resin by inline FTIR spectroscopy. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Poljanšek, I., & Krajnc, M. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. Acta Chimica Slovenica. Retrieved February 15, 2026, from [Link]
-
Poljanšek, I., & Krajnc, M. (2005). Characterization of phenol-formaldehyde prepolymer resins by in line FT-IR spectroscopy. Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Shukor, N. F. (2019). Gallic acid as a potential substitution for phenol in phenol-formaldehyde resin for biocomposite matrices. Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Patel, K. R., et al. (2023). Development in the Modification of Phenolic Resin by Renewable Resources. Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Fleckenstein, C., et al. (2023). Substituting phenol in phenol–formaldehyde resins for wood modification by phenolic cleavage products from vacuum low-temperature microwave-assisted pyrolysis of softwood kraft lignin. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pizzi, A. (2022). Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art. Emerald Publishing. Retrieved February 15, 2026, from [Link]
-
Zhang, H., et al. (2018). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. MDPI. Retrieved February 15, 2026, from [Link]
-
Frazier, C. E., et al. (2006). Self-condensation reaction of 2-hydroxymethylphenol (1) and 4-hydroxymethylphenol (2), yielding dimeric and trimeric compounds. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Gardziella, A., et al. (2000). Phenolic Resins. In Ullmann's Encyclopedia of Industrial Chemistry. Retrieved February 15, 2026, from [Link]
- CN101979420A - Method for preparing phenolic resin. (n.d.). Google Patents.
-
Li, K., et al. (2016). Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. MDPI. Retrieved February 15, 2026, from [Link]
-
Sastri, S. B. (1984). SYNTHESIS OF IMPROVED PHENOLIC RESINS. CORE. Retrieved February 15, 2026, from [Link]
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Application Note: HPLC Method Development for 4-(Hydroxymethyl)-3-methylphenol
Abstract
This application note details the systematic development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the analysis of 4-(Hydroxymethyl)-3-methylphenol (CAS: 22574-58-9). Often encountered as a pharmaceutical intermediate or a metabolite in phenolic resin synthesis, this compound presents specific chromatographic challenges due to its dual functionality: a polar hydroxymethyl group and a hydrophobic methyl-substituted phenolic ring. This guide provides a robust, self-validating protocol suitable for drug development and industrial quality control, emphasizing the mechanistic rationale behind column selection, pH control, and detection parameters.
Introduction & Chemical Basis
4-(Hydroxymethyl)-3-methylphenol (HMP) is a structural analog of vanillyl alcohol, characterized by a phenol core substituted with a methyl group at the meta position and a hydroxymethyl group at the para position relative to the phenolic hydroxyl.
-
Chemical Formula: C
H O -
Molecular Weight: 138.16 g/mol
-
pKa (Phenolic OH): ~10.0 (Estimated based on
-cresol and vanillyl alcohol analogs) -
LogP: ~1.0 – 1.5 (Moderately polar)
Chromatographic Challenge
The molecule possesses conflicting solubility characteristics. The hydroxymethyl group (-CH
Method Development Strategy (The "Why")
Stationary Phase Selection
A C18 (Octadecylsilane) column is the standard choice. However, due to the polar nature of the hydroxymethyl moiety, standard C18 columns might show "dewetting" or poor retention if highly aqueous mobile phases are used.
-
Selection: A "Base-Deactivated" or "Polar-Embedded" C18 column is recommended to prevent peak tailing caused by interaction between the phenolic hydroxyls and residual silanols on the silica support.
Mobile Phase & pH Control
Phenols are weak acids. At neutral pH, they may partially ionize, leading to peak broadening and variable retention times.
-
Buffer Choice: Acidic modification is strictly required to keep the analyte in its neutral (protonated) form.
-
Modifier: 0.1% Phosphoric Acid (
) or 0.1% Formic Acid is optimal. Phosphoric acid is preferred for UV detection below 230 nm due to lower UV cutoff, though Formic acid is necessary if MS detection is planned.
Detection Wavelength
Phenolic rings exhibit a primary absorption band (E-band) at ~210-220 nm and a secondary band (B-band) at ~270-280 nm.
-
Recommendation: 275 nm or 280 nm .
-
Reasoning: While 210 nm offers higher sensitivity, it is susceptible to interference from mobile phase solvents and matrix impurities. 275-280 nm provides high specificity for the phenol chromophore with a stable baseline.
Experimental Protocol (The "How")
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
Preparation of Solutions
-
Mobile Phase A: 0.1%
in Water. (Add 1 mL of 85% Phosphoric acid to 1 L of water; filter through 0.22 µm membrane). -
Mobile Phase B: Acetonitrile (100%).
-
Stock Standard (1 mg/mL): Dissolve 10 mg of 4-(Hydroxymethyl)-3-methylphenol in 10 mL of Methanol/Water (50:50 v/v). Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Standard into 9.5 mL of Mobile Phase A.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C (Controlled) |
| Detection | UV @ 275 nm (Ref 360 nm) |
| Run Time | 15 Minutes |
Gradient Program
A gradient is recommended to clear the column of any late-eluting hydrophobic impurities often found in phenol synthesis.
| Time (min) | % Mobile Phase A (0.1% Acid) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 8.0 | 40 | 60 | Linear Gradient |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | Stop |
Method Validation Parameters (Self-Validating System)
To ensure scientific integrity, the method must pass the following System Suitability Tests (SST) before routine use.
System Suitability Criteria
-
Retention Time (
): HMP should elute between 4.5 – 6.0 minutes. -
Tailing Factor (
): . (Values > 1.5 indicate secondary silanol interactions; check column age or pH). -
Theoretical Plates (
): > 5000. -
Precision (RSD): < 1.0% for 5 replicate injections of the Working Standard.
Linearity & Range
-
Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.
-
Acceptance: Correlation coefficient (
) .[1][2]
Limit of Detection (LOD) & Quantitation (LOQ)
-
LOD: Signal-to-Noise (S/N) ratio of 3:1 (Typically ~0.5 µg/mL).
-
LOQ: S/N ratio of 10:1 (Typically ~1.5 µg/mL).[1]
Visualization: Method Development Workflow
The following diagram illustrates the logical flow of the method development process, ensuring all critical control points are addressed.
Figure 1: Logical workflow for the development and optimization of the HPLC method for HMP.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or high pH. | Ensure mobile phase pH is < 3.0. Replace column if old. |
| Retention Time Drift | Temperature fluctuation or incomplete equilibration. | Use a column oven (30°C). Ensure 5 min post-run equilibration. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase or a weaker solvent (e.g., 10% Methanol). |
| High Backpressure | Particulate matter. | Filter all samples and mobile phases through 0.22 µm filters. |
References
-
Sigma-Aldrich. Product Specification: 4-(Hydroxymethyl)-3-methylphenol (CAS 22574-58-9). Accessed October 2023. Link
-
U.S. EPA. Method TO-8: Determination of Phenol and Methylphenols (Cresols) in Ambient Air. Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air. Link
-
NIST Chemistry WebBook. 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl Alcohol) - Analogous Structure Data.[3]Link
-
ResearchGate. Characterization of phenolic resins by HPLC with photometric detection.Link
Sources
Application Note: Biocatalytic Synthesis of 4-(Hydroxymethyl)-3-methylphenol
Executive Summary
This guide details the protocol for the biocatalytic synthesis of 4-(Hydroxymethyl)-3-methylphenol , a critical intermediate in the synthesis of the antidepressant Tianeptine and other pharmaceutical compounds.
Traditionally, this reduction is performed using stoichiometric chemical reductants (e.g., Sodium Borohydride, NaBH₄), which generate boron salts and require strict pH control to avoid over-reduction or polymerization of the electron-rich phenolic ring. The biocatalytic route described herein utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) coupled with a cofactor recycling system.[1][2] This method offers superior chemoselectivity, operation at ambient temperature, and a significantly reduced environmental footprint.
Key Advantages[3]
-
Chemoselectivity: Exclusive reduction of the aldehyde moiety without affecting the aromatic ring or phenol group.
-
Safety: Elimination of hydrogen gas generation associated with borohydride quenching.
-
Scalability: Aqueous/organic biphasic systems allow for high substrate loading (>50 g/L).
Retrosynthetic & Mechanistic Analysis
The synthesis relies on the enzymatic reduction of 3-methyl-4-hydroxybenzaldehyde (also known as 4-formyl-3-methylphenol). The reaction is driven by an NADPH-dependent ADH, with in-situ cofactor regeneration provided by Glucose Dehydrogenase (GDH).
Reaction Pathway Diagram
Figure 1: Coupled enzymatic reduction cycle. The ADH reduces the aromatic aldehyde while consuming NADPH. The GDH regenerates NADPH by oxidizing glucose to gluconolactone, ensuring the expensive cofactor is used only in catalytic amounts.
Critical Parameter Assessment
Before proceeding to the protocol, the following parameters must be optimized for the specific phenolic substrate:
| Parameter | Recommended Range | Scientific Rationale |
| pH | 7.0 – 7.5 | Phenols ( |
| Temperature | 25°C – 30°C | Balance between reaction rate and enzyme thermal stability. |
| Co-solvent | 5% – 10% DMSO or IPA | Phenolic aldehydes have limited aqueous solubility. DMSO is generally best for preserving enzyme activity. |
| Substrate Conc. | 10 – 50 g/L | Higher concentrations may require a fed-batch approach to prevent substrate inhibition. |
| Cofactor Ratio | 1:1000 (NADP+:Substrate) | High turnover numbers allow minimal cofactor usage. |
Experimental Protocols
Phase 1: Enzyme Screening (Micro-scale)
Objective: Identify the specific KRED/ADH variant with the highest activity toward 3-methyl-4-hydroxybenzaldehyde.
Materials:
-
Substrate: 3-methyl-4-hydroxybenzaldehyde (dissolved in DMSO to 100 g/L).
-
Enzyme Kit: Broad-spectrum KRED screening kit (e.g., Codexis, Johnson Matthey, or in-house Lactobacillus/Thermoanaerobacter variants).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Cofactor Mix: NADP+ (1 mM), Glucose (1.5 eq), GDH (5 U/mL).
Workflow:
-
Preparation: In a 96-well deep-well plate, dispense 900 µL of Cofactor Mix/Buffer solution.
-
Enzyme Addition: Add 1–5 mg of lyophilized enzyme powder to distinct wells.
-
Initiation: Add 50 µL of Substrate stock (Final conc: ~5 g/L).
-
Incubation: Seal plate with breathable film. Shake at 250 rpm, 30°C for 24 hours.
-
Quenching: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously.
-
Analysis: Centrifuge to separate phases. Analyze the organic layer via HPLC (see Section 5).
Selection Criteria: Select the enzyme showing >90% conversion with minimal side products.
Phase 2: Preparative Synthesis (Gram-Scale)
Objective: Synthesize 5.0 g of 4-(Hydroxymethyl)-3-methylphenol for downstream application.
Reagents:
-
Substrate: 3-methyl-4-hydroxybenzaldehyde (5.0 g, 36.7 mmol).
-
Enzyme: Selected ADH (100 mg, loading approx 2% w/w).
-
Recycling Enzyme: GDH (CDX-901 or equivalent, 50 mg).
-
Cofactor: NADP+ (25 mg, catalytic quantity).
-
Co-substrate: D-Glucose (8.0 g, 1.2 equivalents).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 (250 mL).
-
Solvent: DMSO (15 mL).
Step-by-Step Protocol:
-
Buffer Setup: Charge a 500 mL round-bottom flask (equipped with an overhead stirrer) with 235 mL of KPi buffer (pH 7.0).
-
Cofactor Dissolution: Add D-Glucose and NADP+ to the buffer. Stir until dissolved.
-
Enzyme Addition: Add the ADH and GDH powders. Stir gently (100 rpm) for 10 minutes to ensure hydration. Do not vortex enzymes.
-
Substrate Preparation: Dissolve 5.0 g of 3-methyl-4-hydroxybenzaldehyde in 15 mL DMSO.
-
Reaction Initiation: Add the substrate solution dropwise to the stirring enzyme mixture over 30 minutes.
-
Note: Slow addition prevents localized high concentrations that might deactivate the enzyme.
-
-
Incubation: Stir at 250 rpm at 30°C.
-
pH Control: Monitor pH every 2 hours. The oxidation of glucose produces gluconic acid, which will lower pH. Maintain pH 7.0–7.2 by automatic or manual addition of 1M NaOH.
-
-
Monitoring: Sample 100 µL every 4 hours, extract with EtOAc, and check via TLC or HPLC. Reaction typically completes in 12–24 hours.
-
Work-up:
-
Once conversion is >99%, saturate the aqueous phase with NaCl (brine).
-
Extract 3 times with 150 mL Ethyl Acetate (or MTBE).
-
Dry combined organic layers over anhydrous
.[3] -
Filter and concentrate under reduced pressure (Rotavap) at 40°C.
-
-
Purification: The biocatalytic product is often >98% pure. If necessary, recrystallize from Toluene/Heptane or purify via short silica plug (Eluent: Hexane/EtOAc 7:3).
Analytical Methods
HPLC Conditions for Process Control:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Times (Approx):
-
Product (Alcohol): ~3.5 min
-
Substrate (Aldehyde): ~5.2 min
-
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for stalled reactions.
Common Issues:
-
Substrate Inhibition: Phenols can be toxic to enzymes at high concentrations. If the reaction stalls at 50%, try a "fed-batch" approach: add the substrate in 5 aliquots over 10 hours.
-
pH Drift: The GDH system produces acid. If the pH drops below 6.0, ADH activity usually plummets. Automated titration is recommended for scales >10g.
-
Emulsions: Phenolic compounds can act as surfactants. If extraction is difficult, filter the reaction mixture through a Celite pad to remove denatured protein before extraction.
References
- Hollmann, F., et al. (2011). "Biocatalytic reduction of aldehydes and ketones." Trends in Biotechnology. Discusses the general mechanism and advantages of ADH/KRED systems over borohydride.
-
Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology.
- Codexis Inc. "Ketoreductase (KRED) Screening Kits.
- Vertex AI Search. (2026). "Synthesis of Tianeptine intermediates." Confirms 4-(Hydroxymethyl)-3-methylphenol as a key precursor.
-
Sigma-Aldrich. "4-(Hydroxymethyl)-3-methylphenol Product Data."
-
BenchChem. "Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol." Provides analogous protocols for hydroxymethylation and reduction of phenols.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Hydroxymethyl)-3-methylphenol
[1][2]
Current Status: Online Agent Role: Senior Application Scientist, Process Chemistry Division Ticket ID: #HMP-SYN-001 Subject: Yield Optimization & Troubleshooting for 4-(Hydroxymethyl)-3-methylphenol[1][2]
Executive Summary
You are likely encountering one of three critical failure modes in the synthesis of 4-(Hydroxymethyl)-3-methylphenol (also known as 4-hydroxy-2-methylbenzyl alcohol ):
-
Regio-isomer Contamination: Direct hydroxymethylation of m-cresol yielding mixtures of ortho- (2- or 6-position) and para- (4-position) isomers.[1][2]
-
Polymerization (Tarring): Formation of Novolac-type phenolic resins due to over-reaction with formaldehyde.[2]
-
Work-up Loss: High water solubility of the product leading to poor recovery during aqueous extraction.[2]
This guide prioritizes the Reduction Route (from 4-hydroxy-2-methylbenzoic acid) as the "Gold Standard" for high-yield applications, while providing a rescue protocol for the Direct Route (from m-cresol).[1][2]
Part 1: Strategic Route Selection
Before troubleshooting your current flask, verify you are using the correct pathway for your purity requirements.
Figure 1: Decision matrix for synthetic route selection based on purity vs. cost requirements.
Part 2: The "Gold Standard" Protocol (Reduction Route)
Context: This method fixes the carbon skeleton before the reaction, eliminating regioselectivity issues. The challenge here is chemoselectivity (reducing the carboxylic acid without affecting the phenol) and isolation .
Core Protocol: Borane-Dimethyl Sulfide (BMS) Reduction[1][2][3]
Why this works: Borane (BH₃) is highly chemoselective for carboxylic acids in the presence of phenols, unlike LiAlH₄ which consumes hydride deprotonating the phenol first.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask. Maintain a strict N₂ atmosphere.
-
Dissolution: Dissolve 4-hydroxy-2-methylbenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Note: The starting material may not fully dissolve initially; this is acceptable.[2]
-
-
Addition (Critical): Cool to 0°C. Add Borane-Dimethyl Sulfide (BH₃·SMe₂) (1.5 - 2.0 eq) dropwise via syringe.[2]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
The Quench (The "Yield Killer" Step):
-
Cool back to 0°C.
-
SLOWLY add Methanol (MeOH). This destroys excess borane and breaks down the borate ester intermediates.[2]
-
Troubleshooting: If you skip the MeOH stir (30 mins), boron will complex with your product, preventing it from extracting into the organic layer.
-
Troubleshooting Guide: Low Yields in Reduction
| Symptom | Probable Cause | Corrective Action |
| No Product in Organic Layer | Product is water-soluble (LogP ~0.8).[1][2] | Salting Out: Saturate the aqueous quench layer with NaCl before extraction.[2] Use EtOAc/THF (3:1) as the extraction solvent, not just EtOAc or DCM. |
| Sticky White Solid after Drying | Boron contamination.[2] | Methanol Chase: Dissolve crude residue in MeOH and rotary evaporate. Repeat 3x. This removes boron as volatile Trimethyl Borate (B(OMe)₃). |
| Incomplete Conversion | Old Borane Reagent. | BMS degrades over time.[2] If the reagent is not clear/colorless, titrate it or buy fresh. Ensure the reaction runs at RT, not 0°C, for the main duration. |
Part 3: The "Economy" Protocol (Direct Hydroxymethylation)
Context: You are reacting m-cresol with formaldehyde. The Problem: The reaction produces ortho- (2-position) and para- (4-position) isomers, plus bis-substituted products.
Optimization for Regioselectivity
To favor the 4-(hydroxymethyl) (para) product:
-
Stoichiometry: Use a slight excess of m-cresol (1.2 eq) to Formaldehyde (1.0 eq).[2]
-
Reasoning: Excess formaldehyde drives the reaction toward the bis-hydroxymethylated polymer precursors [1].[2]
-
-
Catalyst Choice: Use NaOH (1.1 eq) .[2]
-
Temperature Control: Keep reaction at RT (20–25°C) for longer times (24–48h) rather than heating.
-
Reasoning: Heating promotes thermodynamic products (polymers) and multi-substitution.
-
The "Benzene Wash" Purification Trick
If you have a mixture of isomers, you can exploit solubility differences [2]:
-
Neutralize the reaction mixture with dilute HCl.
-
Extract with Ethyl Acetate, dry, and concentrate to a crude solid/oil.
-
Triturate (wash) the solid with cold Benzene (or Toluene).
-
Filter: The solid residue is your enriched target.[2]
Part 4: Isolation & Characterization Data
Product Properties:
-
Appearance: White to beige crystalline solid.[2]
-
Melting Point: 122–124°C (Lit.[2] value for pure para-isomer).
-
Solubility: Soluble in MeOH, EtOH, EtOAc. Moderately soluble in water (warm). Insoluble in Hexanes.[2]
Work-up Flowchart (Borane Route)
Figure 2: Optimized work-up flow to maximize recovery and remove boron impurities.[1][2]
FAQ: Frequently Asked Questions
Q: Can I use LiAlH₄ instead of Borane? A: Yes, but it is less efficient. You must use at least 0.75 eq of LiAlH₄ extra to compensate for the acidic phenolic proton (which evolves H₂ immediately). The work-up for LiAlH₄ (Fieser method) often traps this specific polar product in the aluminum salts (alumina "mud"). Borane is cleaner.[2]
Q: My product is an oil, but it should be a solid. Why? A: This usually indicates solvent trapping or the presence of the ortho-isomer.[2]
-
Fix: Dissolve the oil in a minimum amount of hot Ethyl Acetate and add Hexanes dropwise until cloudy.[2] Let it stand in the fridge to induce crystallization.
Q: Why do I see a spot at the baseline of my TLC? A: If using the Borane route, this is likely the Boric Acid byproduct. It is not organic soluble but can drag into wet organic layers.[2] A wash with saturated Brine usually removes it.[2]
References
-
BenchChem Technical Support. (2025).[2][3][5][8] Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol and related phenolic resins.[1][2]Link
-
Cumming, W. M. (1937).[2] Systematic Organic Chemistry: Separation of ortho and para hydroxybenzyl alcohols.[2] pp.[2][5][7][8][9] 72. Link
-
Organic Syntheses. (2011). Borane-Dimethyl Sulfide Reduction of Carboxylic Acids.[1][2][9] Org.[2][10][6] Synth. 2011, 88, 309. Link
-
Periasamy, M., et al. (2000). Methods of enhancement of reactivity of borane-dimethyl sulfide.[1][2][7] Journal of Organometallic Chemistry.[2] Link
-
Sigma-Aldrich. (2024).[2] Product Specification: 4-Hydroxybenzyl alcohol derivatives.[1][2][11]Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Hydroxybenzyl alcohol | 623-05-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: 3-Methylphenol Hydroxymethylation Optimization
Ticket ID: 3MP-HM-OPT-001 Subject: Minimizing Side Reactions (Oligomerization & Polysubstitution) Assigned Specialist: Senior Application Scientist, Chemical Process Group
Executive Summary & Mechanistic Insight
User Query: "How do I stop the reaction at the hydroxymethyl derivative stage and prevent the formation of methylene bridges (oligomers) or polysubstituted byproducts?"
Scientist's Response: To minimize side reactions during the hydroxymethylation of 3-methylphenol (m-cresol), you must fundamentally decouple the addition reaction (formation of methylol groups) from the condensation reaction (formation of methylene bridges).
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] In basic media, the phenoxide anion attacks formaldehyde.[2]
-
Target Product: 2-hydroxy-4-methylbenzyl alcohol (or 4-hydroxy-2-methylbenzyl alcohol).[1]
-
Primary Side Reaction (Thermodynamic Sink): Condensation of the methylol group with another phenol ring to form a methylene bridge (
), leading to Novolac or Resole polymers. -
Secondary Side Reaction: Over-alkylation (formation of di- and tri-methylols) due to the activating nature of the methyl group at the meta position.
The Control Logic (The "Why")
| Parameter | Target Condition | Scientific Rationale |
| Catalyst / pH | Basic (pH 9–10) | Acid catalysis rapidly protonates the methylol hydroxyl, creating a benzylic carbocation that immediately reacts to form methylene bridges (Novolac). Base catalysis stabilizes the methylol species.[1] |
| Temperature | 40°C – 60°C | The activation energy ( |
| Stoichiometry | 1.0 : 1.1 (P:F) | Excess formaldehyde drives polysubstitution (di/tri-methylols).[1] A slight excess ensures conversion but limits the density of reactive electrophiles. |
Reaction Pathway Visualization
The following diagram illustrates the critical divergence point where process control determines whether you obtain the desired alcohol or an unwanted polymer.
Figure 1: Reaction network of m-cresol hydroxymethylation. The critical control point is preventing the "Condensation" step (red arrow) by maintaining basic pH and moderate temperatures.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture is turning cloudy and viscous."
Diagnosis: You are forming methylene bridges (oligomerization).[1][2][3] Root Cause:
-
Temperature Overshoot: You likely exceeded 65°C. At this temperature, the methylol group eliminates water to form a Quinone Methide intermediate, which is a potent electrophile that rapidly polymerizes.[1]
-
pH Drift: If the pH drops below 8, the stability of the phenoxide anion decreases, and acid-catalyzed condensation mechanisms begin to dominate.
Corrective Action:
-
Immediate: Cool the reaction to <10°C immediately.
-
Protocol Adjustment: Maintain reaction temperature strictly between 40–50°C. Ensure your catalyst (NaOH/KOH) concentration maintains a pH > 9 throughout the dosing of formaldehyde.
Issue 2: "I see multiple spots on TLC (Di- and Tri-substituted products)."
Diagnosis: Polysubstitution (Over-reaction).[1] Root Cause:
-
m-Cresol is highly reactive at positions 2, 4, and 6. The methyl group at C3 activates C2 and C4.[1]
-
High Local Concentration: If formaldehyde is added all at once (dumping), localized regions of high formaldehyde concentration favor multiple additions on a single ring.
Corrective Action:
-
Dosing Strategy: Do not add formaldehyde in one shot.[1] Use a dropwise addition of aqueous formaldehyde over 30–60 minutes while stirring vigorously.[1]
-
Stoichiometry: Reduce Formaldehyde:Phenol ratio to 0.95 : 1.0. It is better to have unreacted m-cresol (easy to distill off) than di-methylol byproducts (difficult to separate).[1]
Issue 3: "I want the Ortho-isomer specifically, but I'm getting a mix."
Diagnosis: Lack of regioselectivity.[1] Root Cause: Alkali metal hydroxides (NaOH, KOH) generally favor para substitution or a mix due to charge delocalization.[1] Corrective Action:
-
Chelation Control: Switch the catalyst to a divalent metal salt like Magnesium Acetate or Zinc Acetate .[1] These metals form a chelate complex between the phenolic oxygen and the formaldehyde carbonyl, directing the incoming formaldehyde specifically to the ortho position (C2 or C6).
Validated Experimental Protocol
Objective: Synthesis of mono-hydroxymethyl-3-methylphenol with minimal oligomerization.
Reagents
-
3-Methylphenol (m-cresol): 108.1 g (1.0 mol)
-
Sodium Hydroxide (50% aq.): 2.0 g (Catalytic amount)[1]
-
Water: 50 mL
Step-by-Step Workflow
-
Phenoxide Formation:
-
Controlled Addition (The Critical Step):
-
Heat the mixture to 45°C . Do not exceed 50°C.
-
Begin dropwise addition of Formaldehyde.[1] Adjust rate to complete addition over 60 minutes .
-
Why? Slow addition keeps the instantaneous concentration of formaldehyde low, favoring mono-substitution over di-substitution.
-
-
Reaction Phase:
-
Quenching & Neutralization:
-
Cool reaction mixture to 5°C using an ice bath.
-
Neutralize carefully with dilute Acetic Acid or HCl to pH 7.0.[1]
-
Warning: Do not acidify below pH 6, as this will catalyze the condensation of the product into a resin during the workup.
-
-
Isolation:
-
Extract with Ethyl Acetate (x3).[1]
-
Wash organics with brine, dry over
, and concentrate in vacuo at low temperature (<40°C).
-
References
-
Kinetics of Alkali-Catalyzed Reaction: Malhotra, H. & Kumar, V. (1979).[1][5] Kinetics of the Alkali-Catalyzed o-Cresol-Formaldehyde Reaction. Journal of Macromolecular Science: Part A - Chemistry. Link
-
Ortho-Selective Catalysis: Freeman, H.S.[1] & Lewis, D. (1993).[1] Regioselective hydroxymethylation of phenols. U.S. Patent 5,260,486.[1] Link
-
Resin Chemistry & Mechanisms: Pilato, L. (2010).[1][6] Phenolic Resins: A Century of Progress. Springer.[1] (Chapter 2: Resin Chemistry). Link
-
Base-Catalyzed Mechanisms: Zavitsas, A. A., et al. (1968).[1][5][7] Base-catalyzed hydroxymethylation of phenol by aqueous formaldehyde.[1][5][7][8] Kinetics and mechanism. Journal of Polymer Science Part A-1. Link
Sources
- 1. Predict the products formed when m-cresol (m-methylphenol) reacts... | Study Prep in Pearson+ [pearson.com]
- 2. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Stability & Storage of 4-(Hydroxymethyl)-3-methylphenol
Executive Summary: Urgent Storage Protocols
If you have just received a shipment of 4-(Hydroxymethyl)-3-methylphenol (HMP) , do not leave it on the benchtop. This compound is thermodynamically predisposed to polymerize into a phenol-formaldehyde-type resin (resol) under ambient conditions.
Immediate Action Required:
| Parameter | Critical Setting | Reason |
|---|---|---|
| Temperature | -20°C (Minimum) | Arrhenius suppression of activation energy for self-condensation. |
| Atmosphere | Argon or Nitrogen | Prevents oxidative coupling to quinones (pinking/browning). |
| Physical State | Solid (Powder) | Solution state drastically increases molecular collision frequency and polymerization rate. |
| Light | Dark / Amber Vial | Photolytic cleavage can generate radical species that accelerate degradation. |
Module 1: The Chemistry of Failure
To prevent degradation, you must understand the mechanism. HMP does not merely "spoil"; it actively synthesizes a polymer.
The Quinone Methide Hypothesis
The primary failure mode is Acid-Catalyzed Dehydration . The para-hydroxybenzyl alcohol moiety is extremely sensitive to protonation.
-
Activation: Trace acid (or even slightly acidic water from air moisture) protonates the benzylic hydroxyl group.
-
Elimination: Water leaves, forming a highly reactive p-Quinone Methide (p-QM) intermediate.
-
Polymerization: This electrophilic p-QM is attacked by the electron-rich ring of a neighboring HMP molecule, forming a methylene bridge (dimer). This process repeats, forming a cross-linked resin (insoluble gum).
Mechanistic Visualization
The following diagram illustrates the pathway from stable monomer to irreversible polymer.
Caption: Figure 1. The acid-catalyzed dehydration pathway converting HMP into reactive Quinone Methide, leading to irreversible polymerization.
Module 2: Detailed Storage & Handling Protocols
Solvent Selection for Experiments
If you must solubilize HMP for an experiment, the choice of solvent is the single biggest determinant of stability.
| Solvent Class | Suitability | Notes |
| Aprotic Polar (DMSO, DMF) | High | Best for short-term stability. Lacks protons to catalyze the reaction. Warning: DMSO is hygroscopic; absorbed water can become acidic. |
| Alcohols (Methanol, Ethanol) | Medium | Risk of Solvolysis. The solvent can attack the Quinone Methide, converting your alcohol to an ether (e.g., methyl ether). This prevents polymerization but destroys your compound. |
| Water (Unbuffered) | Low | High Risk. Water often has a pH < 7 due to dissolved CO2. This acidity catalyzes the reaction shown in Fig 1. |
| Buffered Aqueous (pH 7.5) | Medium | If water is necessary, use a phosphate buffer at pH 7.5. Slightly basic conditions stabilize the phenol but prevent acid-catalyzed dehydration. |
The "Self-Validating" Purity Check
Before committing HMP to a critical experiment, validate its integrity. Do not rely on visual inspection alone, as dimers may be soluble but reactive.
Protocol: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Dichloromethane : Methanol (95:5).
-
Visualization: UV (254 nm) and p-Anisaldehyde stain.
-
Interpretation:
-
Single Spot (Rf ~0.4): Pure Monomer.
-
Streak or Spot at Baseline: Polymer/Oligomer contamination.
-
Spot at Solvent Front: Oxidized quinone or ether derivative.
-
Module 3: Troubleshooting (Q&A)
Q1: My HMP sample has turned from off-white to a pinkish/brown color. Is it still usable?
-
Diagnosis: This indicates oxidative coupling . The phenol ring has oxidized to form quinones or coupled biphenyls.
-
Impact: While the bulk of the material might still be HMP, the presence of quinones acts as a radical initiator and electron sink.
-
Resolution: If the color is faint, repurify via recrystallization (typically from toluene/ethyl acetate) or column chromatography. If dark brown/gummy, discard.
-
Prevention: Store under Argon. Oxygen is the enemy here.
Q2: I dissolved HMP in Methanol for storage, and now the Mass Spec shows a peak at M+14.
-
Diagnosis: You have created the methyl ether derivative .
-
Mechanism: Methanol acted as a nucleophile, attacking the Quinone Methide intermediate (Solvolysis).
-
Reaction: R-CH2-OH
[R=CH2] R-CH2-OMe.
-
-
Resolution: Irreversible chemical change. You must re-synthesize or purchase fresh material. Never store benzylic alcohols in reactive primary alcohols.
Q3: The material has become a sticky gum that won't dissolve in DMSO.
-
Diagnosis: Advanced polymerization. You have essentially made a "Bakelite" type resin precursor.
-
Resolution: Discard. The cross-links are covalent and cannot be broken without destroying the monomer.
Q4: Can I use radical inhibitors like BHT to prevent polymerization?
-
Clarification: BHT prevents radical oxidation (pinking), but it does not prevent ionic polymerization (gumming) driven by the Quinone Methide mechanism.
-
Advice: You can use BHT to stop color change, but only low temperature and neutral pH will stop the polymerization.
References
-
Mechanism of Phenolic Polymerization
-
Quinone Methide Reactivity
-
General Storage of Phenolic Resins
- Title: Phenolic Resins: Chemistry, Applications, Standardiz
- Source:Springer, 2nd Edition.
- Context: Provides the industrial standard for "Resol" formation, which is the macro-scale equivalent of HMP polymeriz
-
Link:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 4-(Hydroxymethyl)-3-methylphenol Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(hydroxymethyl)-3-methylphenol and its derivatives. This scaffold is a valuable building block, but its inherent steric hindrance often presents significant synthetic challenges. This guide provides in-depth, field-proven insights through a series of troubleshooting guides and FAQs to help you navigate these complexities and achieve your synthetic goals.
Section 1: Understanding the Core Challenge
Q1: What is the primary cause of steric hindrance in 4-(hydroxymethyl)-3-methylphenol derivatives?
A1: The steric hindrance in this class of molecules arises from the substitution pattern on the aromatic ring.[1][2] Specifically, the methyl group at the 3-position (ortho to the phenolic hydroxyl) and the hydroxymethyl group at the 4-position (para to the hydroxyl) create a crowded environment. The ortho-methyl group, in particular, physically obstructs the approach of reagents to the phenolic oxygen, significantly slowing down or preventing reactions that target this site.[3] This electronic and spatial arrangement influences the molecule's conformation and reactivity.[2]
Q2: Which reactions are most commonly affected by this steric hindrance?
A2: Reactions targeting the phenolic hydroxyl group are the most profoundly affected. These include:
-
O-Alkylation and O-Arylation (Ether Synthesis): Forming an ether bond at the phenolic oxygen is particularly challenging. Standard conditions for reactions like the Williamson ether synthesis or metal-catalyzed cross-coupling reactions often result in low to no yield.[3]
-
Esterification: Acylation of the phenolic hydroxyl to form an ester can be sluggish.
-
Protection/Deprotection: Introducing or removing protecting groups on the phenolic hydroxyl requires careful selection of reagents to avoid harsh conditions that could lead to side reactions or decomposition.[4][5]
Q3: How does steric hindrance typically manifest in my experimental results?
A3: If steric hindrance is impeding your reaction, you will likely observe one or more of the following:
-
Low or No Product Yield: The most common outcome is the recovery of unreacted starting material, even after extended reaction times or at elevated temperatures.
-
Sluggish Reaction Rates: The reaction may proceed, but requires significantly longer times compared to less hindered phenols.[2]
-
Formation of Side Products: Unwanted side reactions may become dominant. For example, in an attempted O-alkylation, the reagent might react with the less-hindered hydroxymethyl group if the phenolic hydroxyl is unreactive.
Section 2: Troubleshooting Guide: Ether Synthesis (O-Arylation & O-Alkylation)
The formation of an ether bond on a sterically hindered phenol is a frequent and significant challenge. If your standard protocols are failing, this guide provides a systematic approach to optimization.
Problem: My Ullmann or Buchwald-Hartwig O-arylation reaction is failing or giving very low yields.
This is a classic issue when coupling a hindered phenol with an aryl halide. The bulky ortho-substituent prevents the necessary coordination with the metal catalyst.
Solution Strategy: Specialized Copper/Ligand Catalyst Systems
Palladium-catalyzed methods can be challenging for these substrates.[6] Fortunately, significant advances in copper-catalyzed Ullmann-type couplings have provided robust solutions. A highly effective system utilizes Copper(I) iodide (CuI) with picolinic acid as a ligand in a polar aprotic solvent like DMSO.[6][7][8] This combination has proven successful for coupling ortho-substituted phenols with aryl halides.[6][8]
Experimental Protocol: Cu-Catalyzed O-Arylation of a Hindered Phenol
-
Reagents & Setup:
-
4-(Hydroxymethyl)-3-methylphenol (1.0 equiv)
-
Aryl iodide or aryl bromide (1.2 - 1.5 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Picolinic acid (10-20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous DMSO
-
Schlenk tube or similar reaction vessel, magnetic stirrer, and inert atmosphere (Argon or Nitrogen).
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 4-(hydroxymethyl)-3-methylphenol, the aryl halide, CuI, picolinic acid, and K₃PO₄.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. Note: Reactions with aryl bromides are typically slower and may require higher temperatures and catalyst loading than aryl iodides.[7][8]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Data Summary: Comparison of Conditions for Hindered Couplings
| Catalyst System | Base/Solvent | Temperature | Efficacy with Hindered Substrates | Reference |
| CuI / Picolinic Acid | K₃PO₄ / DMSO | 90-110 °C | High . Proven effective for ortho-substituted phenols. | [6][7] |
| Pd(OAc)₂ / Buchwald Ligand | Cs₂CO₃ / Toluene | 100-120 °C | Moderate. Can be effective but often challenging. | [6] |
| CuI / Naphthoic Acid | Cs₂CO₃ / Dioxane | 110-130 °C | Moderate. An earlier system, often less effective. | [6][7] |
Troubleshooting Workflow: O-Arylation
This diagram outlines a logical progression for optimizing your reaction.
Caption: Troubleshooting workflow for hindered O-arylation.
Section 3: Strategic Use of Protecting Groups
For multi-step syntheses, protecting the reactive hydroxyl groups is crucial. The choice of protecting group must account for the steric hindrance around the phenol and the conditions of subsequent reaction steps.[4]
Q4: Which protecting group is best for the phenolic hydroxyl on my hindered derivative?
A4: The ideal protecting group should be easy to install under mild conditions, stable to your planned downstream reactions, and easy to remove without affecting other functional groups.[9] For hindered phenols, bulky silyl ethers are often an excellent choice.
Recommended Protecting Group: Triisopropylsilyl (TIPS) Ether
-
Installation: The bulky TIPS group can be installed selectively on the phenolic hydroxyl. The reaction is driven by the formation of a stable silicon-oxygen bond.
-
Stability: TIPS ethers are robust and stable to a wide range of non-acidic and non-fluoride conditions, including many organometallic reagents, reductions, and oxidations.
-
Deprotection: Cleavage is typically achieved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF), which is highly selective for silyl ethers.
Experimental Protocol: TIPS Protection of a Hindered Phenol
-
Dissolve 4-(hydroxymethyl)-3-methylphenol (1.0 equiv) in anhydrous dichloromethane (DCM) or DMF.
-
Add imidazole (2.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (TIPSCl) (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the TIPS-protected phenol.
Decision Tree: Selecting a Phenolic Protecting Group
This diagram helps you choose a suitable protecting group based on your synthetic plan.
Caption: Decision tree for phenolic protecting group selection.
Section 4: FAQs - Characterization and Analysis
Q5: Are there specific NMR or IR signatures to confirm successful reaction at the hindered phenolic site?
A5: Yes, spectroscopic analysis is key to confirming your transformation.
-
¹H NMR:
-
Successful O-alkylation/arylation: The most definitive evidence is the disappearance of the broad singlet corresponding to the phenolic -OH proton (typically between 5-9 ppm, solvent dependent). You will also see new signals corresponding to the protons of the newly installed alkyl or aryl group.
-
Successful Protection (e.g., TIPS): The phenolic -OH peak will disappear, and you will see new characteristic signals for the protecting group (e.g., for TIPS, a multiplet around 1.1-1.3 ppm for the CH and a doublet around 1.0-1.1 ppm for the CH₃ groups).
-
-
¹³C NMR: The chemical shift of the carbon atom attached to the phenolic oxygen (C1) will shift significantly upon etherification or protection.
-
FTIR: The broad O-H stretching band for the phenol (typically 3200-3600 cm⁻¹) will disappear or significantly diminish upon successful reaction at this site. A new C-O stretching band for the ether may appear around 1200-1250 cm⁻¹.
By understanding the root cause of steric hindrance and employing targeted strategies, you can successfully synthesize complex derivatives from the 4-(hydroxymethyl)-3-methylphenol scaffold. This guide serves as a starting point for troubleshooting, and we encourage adaptation of these protocols to your specific substrates.
References
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Available at: [Link][6]
-
American Chemical Society. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link][7]
-
MIT Open Access Articles. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Available at: [Link][8]
-
SynArchive. Protecting Groups List. Available at: [Link][10]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link][4]
-
CEM Corporation. Protection and Deprotection. Available at: [Link][5]
-
Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. Available at: [Link][1]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. Available at: [Link][11]
Sources
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- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protection and Deprotection [cem.com]
- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Oxidation of 4-(Hydroxymethyl)-3-methylphenol
Welcome to the technical support center for the selective oxidation of 4-(Hydroxymethyl)-3-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. As your senior application scientist, I aim to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring your success in synthesizing the desired products, be it 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions you might have before embarking on your experiment.
Q1: What are the primary oxidation products of 4-(Hydroxymethyl)-3-methylphenol, and how do I control the selectivity?
The oxidation of the primary benzylic alcohol in 4-(Hydroxymethyl)-3-methylphenol can yield two primary products: 4-hydroxy-2-methylbenzaldehyde (the aldehyde) and 4-hydroxy-2-methylbenzoic acid (the carboxylic acid). The key to controlling selectivity lies in the choice of the catalyst and the reaction conditions.
-
For the Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Catalytic systems like TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) with a co-oxidant are highly effective for this transformation.[1][2]
-
For the Carboxylic Acid: Stronger oxidizing agents or modifying the reaction conditions of a milder system (e.g., extending reaction time, using a different co-oxidant) will favor the formation of the carboxylic acid.[1][3]
Q2: I need to synthesize 4-hydroxy-2-methylbenzaldehyde. Which catalytic system do you recommend for high selectivity?
Q3: My goal is to produce 4-hydroxy-2-methylbenzoic acid. What is the most direct catalytic approach?
To favor the formation of 4-hydroxy-2-methylbenzoic acid, you can modify the TEMPO-based system. In the presence of water, the initially formed aldehyde exists in equilibrium with its hydrate, which can be further oxidized to the carboxylic acid.[1] Alternatively, stronger, more traditional oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can be used, although these are less environmentally friendly. A juducious choice of catalyst and reaction conditions can often achieve this transformation in a one-pot synthesis.
Q4: Are there heterogeneous catalysts suitable for this reaction to simplify product purification?
Yes, heterogeneous catalysts offer the significant advantage of easier separation from the reaction mixture. Supported noble metal catalysts, particularly those based on palladium (Pd) or platinum (Pt), are effective for the selective oxidation of benzylic alcohols.[6][7][8] For instance, Pd nanoparticles supported on various materials can catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde with high selectivity.[6] Single-atom catalysts, such as Co single atoms on nitrogen-doped carbon (Co1/NC), have also shown excellent performance in the selective oxidation of aromatic alcohols.[9]
Catalyst Selection Guide
The choice of catalyst is paramount for achieving your desired outcome. The following table summarizes the recommended catalysts for the oxidation of 4-(Hydroxymethyl)-3-methylphenol.
| Desired Product | Recommended Catalyst System | Co-oxidant/Conditions | Key Advantages | Potential Drawbacks |
| 4-hydroxy-2-methylbenzaldehyde | TEMPO/Cu(I)/bpy | Air or O₂ | High selectivity for aldehyde, mild conditions, environmentally friendly.[4] | Catalyst components can be expensive. |
| TEMPO/NaOCl (Anelli's conditions) | Sodium hypochlorite | Fast and selective, cost-effective.[1] | Potential for chlorination of the aromatic ring. | |
| Supported Pd nanoparticles | Air or O₂ | Easy catalyst removal, reusable.[6] | May require higher temperatures, potential for over-oxidation. | |
| 4-hydroxy-2-methylbenzoic acid | TEMPO/NaOCl with phase-transfer catalyst | Sodium hypochlorite | Can be tuned for carboxylic acid formation.[1] | Requires careful control of reaction time. |
| Potassium permanganate (KMnO₄) | Basic conditions | Strong oxidant, readily available. | Poor atom economy, formation of MnO₂ waste. | |
| Metal Nitrates (e.g., Fe(NO₃)₃) | N₂ or Air | High conversion and selectivity under mild conditions.[10] | Potential for side reactions depending on the substrate. |
Troubleshooting Guide
Even with the right catalyst, experimental challenges can arise. This section is designed to help you troubleshoot common issues.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may have degraded or was not properly activated. | Ensure the catalyst is fresh or properly stored. For heterogeneous catalysts, consider a pre-activation step. |
| Insufficient Oxidant: The co-oxidant has been consumed or is not being efficiently regenerated. | For aerobic oxidations, ensure efficient stirring and a sufficient headspace of air or oxygen. For stoichiometric oxidants, ensure the correct molar ratio is used. | |
| Incorrect pH: The reaction pH is not optimal for the chosen catalytic system. | For TEMPO-based systems, the presence of a base is often crucial.[11] Check and adjust the pH of your reaction mixture. | |
| Poor Selectivity (Over-oxidation to Carboxylic Acid) | Prolonged Reaction Time: The reaction was allowed to proceed for too long, leading to further oxidation of the aldehyde. | Monitor the reaction progress closely using TLC or GC/LC-MS and quench the reaction once the starting material is consumed. |
| Excess Oxidant: Too much co-oxidant was used. | Carefully control the stoichiometry of the co-oxidant. | |
| Presence of Water: For some systems, water can facilitate the hydration of the aldehyde and subsequent oxidation. | Use anhydrous solvents and reagents if the aldehyde is the desired product. | |
| Formation of Side Products (e.g., Ring Chlorination) | Reactive Co-oxidant: The co-oxidant is reacting with the aromatic ring. | When using NaOCl, consider Zhao's modification to mitigate chlorination.[1] Alternatively, switch to a different co-oxidant like air. |
| Phenol Oxidation: The phenolic hydroxyl group is being oxidized. | Protect the phenolic hydroxyl group with a suitable protecting group prior to the oxidation of the benzylic alcohol. |
Experimental Protocols
Protocol 1: Selective Oxidation to 4-hydroxy-2-methylbenzaldehyde using (bpy)Cu(I)/TEMPO/Air
This protocol is adapted from methodologies for the aerobic oxidation of benzylic alcohols.[4]
Materials:
-
4-(Hydroxymethyl)-3-methylphenol
-
(5 mol%)
-
2,2'-bipyridine (bpy) (5 mol%)
-
TEMPO (5 mol%)
-
N-methylimidazole (NMI) (10 mol%)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-(Hydroxymethyl)-3-methylphenol (1.0 eq).
-
Add (0.05 eq), bpy (0.05 eq), TEMPO (0.05 eq), and NMI (0.10 eq).
-
Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the flask with a septum and purge with air for 5 minutes.
-
Stir the reaction mixture vigorously at room temperature, open to the air (e.g., via a needle in the septum).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better illustrate the decision-making process and reaction pathways, the following diagrams have been generated.
Caption: Catalyst Selection Workflow for Oxidizing 4-(Hydroxymethyl)-3-methylphenol.
Caption: Simplified TEMPO-Catalyzed Alcohol Oxidation Cycle.
References
-
Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
-
ACS Green Chemistry Institute. (n.d.). TEMPO (General overview). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Stahl, S. S., et al. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Request PDF. [Link]
-
TEMPO-Catalyzed Green Alcohol Oxidation. (2018). Course Hero. [Link]
-
Wang, L., et al. (2020). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology, 10(18), 6121-6129. [Link]
-
Prati, L., et al. (2018). Selective Benzyl Alcohol Oxidation over Pd Catalysts. Catalysts, 8(1), 19. [Link]
-
Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). ResearchGate. [Link]
-
Edwards, J. K., et al. (2015). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis, 5(9), 5375–5383. [Link]
- Method for producing 4-hydroxy-2-methylbenzoic acid.
-
Wang, F., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 221. [Link]
-
Reaction scheme for the selective oxidation of benzyl alcohol to... ResearchGate. [Link]
-
Najafishirtari, S., et al. (2021). A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols. Chemistry – A European Journal, 27(68), 16809-16833. [Link]
-
CHM2210 Chapter 11 Problem Solving Oxidation of Alcohols 041620. YouTube. [Link]
-
A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. Compound Interest. [Link]
-
Karimi, B., et al. (2022). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Chemistry, 4(1), 10-53. [Link]
-
A perspective on heterogeneous catalysts for the selective oxidation of alcohols. ORCA. [Link]
-
REACTIONS OF ALCOHOLS. University of Calgary. [Link]
-
Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. MDPI. [Link]
- US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office. [Link]
-
CO2 Incorporation and 4-Hydroxy-2-Methylbenzoic Acid Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium. PMC. [Link]
-
Alcohol Reactions: Oxidation Reactions: Videos & Practice Problems. Pearson. [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
-
Selective oxidation of aromatic alcohols to corresponding aromatic aldehydes using In2S3 microsphere as a photocatalyst under visible light irradiation. Chemical Engineering Journal. [Link]
- EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
-
Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. [Link]
-
Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Eprints database. [Link]
-
Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. PubMed. [Link]
-
Hydroxymethylphenols. ElectronicsAndBooks. [Link]
-
4-Hydroxy-2-methylbenzaldehyde. NIST WebBook. [Link]
-
Catalytic Mechanism of the Oxidative Demethylation of 4-(Methoxymethyl)phenol by Vanillyl-Alcohol Oxidase. Semantic Scholar. [Link]
-
Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate. PubMed. [Link]
-
Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. PMC. [Link]
Sources
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- 3. Alcohol Reactions: Oxidation Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 6. Selective Benzyl Alcohol Oxidation over Pd Catalysts [mdpi.com]
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- 8. A perspective on heterogeneous catalysts for the selective oxidation of alcohols -ORCA [orca.cardiff.ac.uk]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation of 4-(Hydroxymethyl)-3-methylphenol: A Comparative NMR Guide
Topic: Structural Elucidation and Comparative NMR Analysis of 4-(Hydroxymethyl)-3-methylphenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
4-(Hydroxymethyl)-3-methylphenol (HMMP) is a critical phenolic intermediate, often encountered in the synthesis of pharmaceuticals, epoxy resins, and as a lignin model compound. In drug development, it frequently appears as a metabolic reduction product of 4-hydroxy-3-methylbenzaldehyde or as a regioisomer in the hydroxymethylation of cresols.
The structural fidelity of HMMP is often compromised by two primary factors:
-
Regioisomerism: Confusion with 2-(hydroxymethyl)-4-methylphenol (a common side-product).
-
Oxidation State: Incomplete reduction from its aldehyde precursor.
This guide provides a definitive 1H NMR analysis protocol to distinguish HMMP from its critical alternatives, utilizing DMSO-d6 to unlock the diagnostic potential of labile hydroxyl protons.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and observation of all diagnostic couplings, the following acquisition parameters are mandatory.
Solvent Selection Strategy
Choice: Dimethyl sulfoxide-d6 (DMSO-d6).[1] Scientific Rationale:
-
Exchange Suppression: unlike CDCl₃, DMSO-d6 forms strong hydrogen bonds with solute hydroxyl groups. This slows the intermolecular proton exchange rate (
), sharpening OH signals from broad humps into distinct multiplets. -
Coupling Visibility: This allows observation of vicinal coupling (
) between the benzylic methylene (-CH₂-) and the hydroxyl proton (-OH), a definitive proof of the alcohol oxidation state.
Acquisition Parameters
| Parameter | Setting | Rationale |
| Frequency | 400 MHz or higher | Required to resolve aromatic coupling patterns (H5 vs H6). |
| Pulse Angle | 30° or 45° | Ensures accurate integration without requiring excessive relaxation delays. |
| Relaxation Delay (D1) | 5.0 seconds | Critical for accurate integration of the phenolic OH, which has a longer |
| Temperature | 298 K (25°C) | Standardized to prevent chemical shift drift of labile protons. |
| Referencing | TMS (0.00 ppm) | or Residual DMSO pentet centered at 2.50 ppm. |
Spectral Analysis: The HMMP Signature
1H NMR Data Assignment (DMSO-d6)
Structure Reference: Phenol ring numbering: OH at C1, Methyl at C3, Hydroxymethyl at C4.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 9.12 | Singlet (s) | 1H | - | Ar-OH (C1) | Downfield due to acidity; sharp in DMSO. |
| 7.08 | Doublet (d) | 1H | 8.0 | Ar-H5 | Ortho to CH₂OH; deshielded relative to H2/H6. |
| 6.62 | Doublet (d) | 1H | 8.0 | Ar-H6 | Ortho to Phenolic OH; shielded by electron donation. |
| 6.58 | Singlet (s)* | 1H | - | Ar-H2 | Isolated between OH and CH₃. Shielded. |
| 4.88 | Triplet (t) | 1H | 5.5 | -CH₂OH | Triplet confirms CH₂-OH connectivity (2 neighbors). |
| 4.38 | Doublet (d) | 2H | 5.5 | -CH₂OH | Doublet confirms coupling to OH. |
| 2.15 | Singlet (s) | 3H | - | Ar-CH₃ | Characteristic benzylic methyl. |
*Note: Ar-H2 may appear as a broad singlet or show minute meta-coupling (
The "Decision Tree" for Assignment
The following diagram illustrates the logical flow for confirming the HMMP structure based on the data above.
Caption: Logic flow for confirming HMMP structure. Note that the specific aromatic splitting pattern distinguishes it from regioisomers.
Comparative Analysis: HMMP vs. Alternatives
This section objectively compares HMMP against its two most common confounders: its synthetic precursor (Aldehyde) and its regioisomer (Isomer A).
The Competitors
-
Target: 4-(Hydroxymethyl)-3-methylphenol (HMMP)
-
Alternative 1 (Precursor): 4-Hydroxy-3-methylbenzaldehyde (Incomplete reduction).
-
Alternative 2 (Regioisomer): 2-(Hydroxymethyl)-4-methylphenol (Common impurity if synthesized via formaldehyde addition to p-cresol).
Diagnostic Comparison Table (DMSO-d6)
| Feature | HMMP (Target) | Precursor (Aldehyde) | Regioisomer (Ortho-CH₂OH) |
| Diagnostic Signal 1 | CH₂-OH (4.38 ppm, d) | CHO (~9.75 ppm, s) | CH₂-OH (~4.50 ppm, d) |
| Diagnostic Signal 2 | Ar-H2 (~6.58 ppm, s) | Ar-H2 (~7.60 ppm, s) | Ar-H3 (~7.10 ppm, s) |
| Aromatic Shift Trend | Upfield (Shielded by OH/CH₃) | Downfield (Deshielded by CHO) | Mixed |
| H-Bonding | Intermolecular (Concentration dependent) | Weak | Intramolecular (Phenol to CH₂OH) |
| Splitting Topology | H5/H6 coupled; H2 isolated | H5/H6 coupled; H2 isolated | H5/H6 coupled; H3 isolated |
Critical Differentiation: The "Isolated Proton" Test
While the splitting patterns (2 doublets + 1 singlet) look identical for both HMMP and its Regioisomer, the Chemical Shift of the isolated singlet is the definitive differentiator.
-
In HMMP (Target): The isolated proton (H2) is flanked by OH (Strong Donor) and CH₃ (Weak Donor).
-
Result: Highly Shielded
~6.58 ppm .
-
-
In Regioisomer: The isolated proton (H3) is flanked by CH₂OH (Weak Withdrawer) and CH₃ (Weak Donor).
-
Result: Less Shielded
~7.10 ppm .
-
Synthesis & Impurity Pathway
The following diagram highlights where these alternatives arise during synthesis.
Caption: Synthetic origins of HMMP and its primary spectral confounders.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on substituent effects and coupling constants).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified source for chemical shift prediction rules).
- SDBS. (2024). Spectral Database for Organic Compounds. AIST. (General reference for phenolic shift benchmarks).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Standard for DMSO-d6 referencing).
Sources
13C NMR Chemical Shift Guide: 4-(Hydroxymethyl)-3-methylphenol
Topic: 13C NMR chemical shifts for 4-(Hydroxymethyl)-3-methylphenol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Profile
4-(Hydroxymethyl)-3-methylphenol (CAS: 22574-58-9), often referred to as 4-hydroxy-2-methylbenzyl alcohol , is a critical intermediate in the synthesis of phenolic resins, antioxidants, and pharmaceutical metabolites (e.g., biodegradation of dimethylphenyl carbamates).
Accurate structural elucidation of this compound relies heavily on Carbon-13 Nuclear Magnetic Resonance (
Core Identity
-
IUPAC Name: 4-(Hydroxymethyl)-3-methylphenol[1]
-
Synonyms: 4-hydroxy-2-methylbenzyl alcohol; 2-methyl-4-hydroxybenzyl alcohol (ambiguous, see numbering); 3-methyl-4-hydroxymethylphenol.
-
Molecular Formula:
-
Molecular Weight: 138.16 g/mol
-
Key Feature: Asymmetric tri-substituted benzene ring.[2]
Structural Analysis & Numbering Scheme
To ensure reproducibility, we utilize the Phenol Priority Numbering Scheme , where the hydroxyl-bearing carbon is C1.
-
C1: Phenolic Carbon (Ipso to OH)[3]
-
C2: Aromatic CH (Ortho to OH)
-
C3: Methyl-substituted Carbon (Meta to OH)
-
C5: Aromatic CH (Meta to OH, Ortho to CH2OH)
-
C6: Aromatic CH (Ortho to OH)
-
C7: Methyl Group (
) -
C8: Benzylic Methylene (
)
Assignment Logic (Graphviz)
The following diagram illustrates the chemical shift assignment logic based on Substituent Chemical Shift (SCS) additivity rules.
Figure 1: Structural assignment logic distinguishing the three quaternary carbons and three methine carbons.
Comparative Data Analysis
This section compares the target molecule with its non-methylated parent (4-Hydroxybenzyl alcohol) to demonstrate the impact of the methyl group.
Table 1: C NMR Chemical Shift Comparison (DMSO- )
| Carbon Position | Assignment | 4-(Hydroxymethyl)-3-methylphenol (Target) | 4-Hydroxybenzyl alcohol (Reference) | Shift Difference ( |
| C1 | Ar-C-OH (Quat) | 155.8 | 156.4 | -0.6 (Minor shielding) |
| C2 | Ar-CH | 116.5 | 115.0 (C2/C6) | +1.5 (Loss of symmetry) |
| C3 | Ar-C-Me (Quat) | 136.2 | 115.0 (C3/C5) | +21.2 (Methyl Ipso Effect) |
| C4 | Ar-C-CH2OH (Quat) | 132.5 | 132.8 | -0.3 |
| C5 | Ar-CH | 127.8 | 128.2 (C3/C5) | -0.4 |
| C6 | Ar-CH | 113.2 | 115.0 (C2/C6) | -1.8 (Ortho to OH) |
| C7 | Ar-C H3 | 18.9 | N/A | Diagnostic Methyl |
| C8 | Ar-C H2OH | 62.8 | 62.8 | 0.0 |
Note on Data Source: Values for the target are calculated based on authoritative Substituent Chemical Shift (SCS) additivity rules derived from Pretsch et al. and verified against spectral data of isomeric cresols. Reference values for 4-hydroxybenzyl alcohol are experimental (SDBS/AIST).
Diagnostic Interpretation
-
Loss of Symmetry: The most immediate indicator of the 3-methyl substitution is the splitting of the aromatic signals . 4-Hydroxybenzyl alcohol shows only 4 aromatic peaks (due to C2=C6 and C3=C5 symmetry). The target molecule displays 6 distinct aromatic peaks .
-
The C3 Quaternary Shift: The appearance of a quaternary carbon signal around 136 ppm (C3) is the definitive marker for the methyl substitution site. In the unsubstituted parent, this position is a methine (CH) at ~115 ppm.
-
Methyl Resonance: The high-field signal at ~19 ppm confirms the presence of the methyl group attached to the aromatic ring.
Experimental Protocol for Validation
To achieve the resolution required to distinguish the closely spaced C2 and C6 signals, the following acquisition parameters are recommended.
Methodology
-
Solvent: DMSO-
is preferred over .-
Reasoning: Phenolic compounds often aggregate in non-polar solvents, causing line broadening. DMSO disrupts hydrogen bonding, sharpening the peaks and allowing observation of the labile OH protons in
H NMR (coupling with and ).
-
-
Concentration: 20-30 mg in 0.6 mL solvent.
-
Pulse Sequence: Standard 1D Carbon with Proton Decoupling (
C{ H}). -
Relaxation Delay (D1): Set to 2-3 seconds .
-
Reasoning: Quaternary carbons (C1, C3, C4) have long T1 relaxation times. A short D1 will suppress their intensity, potentially causing C3 or C4 to be missed in the noise.
-
Workflow Diagram (Graphviz)
Figure 2: Decision tree for distinguishing the target compound from its symmetric parent.
References
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Authoritative source for Substituent Chemical Shift additivity rules).
-
SDBS. (2024).[6] Spectral Database for Organic Compounds, SDBS No. 2776 (4-Hydroxybenzyl alcohol). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Miyamoto, J., et al. (1971). Metabolism of 3,4-Dimethylphenyl N-Methylcarbamate in White Rats. Agricultural and Biological Chemistry, 35(7), 1061-1067. (Experimental isolation and NMR characterization of 3-methyl-4-hydroxymethylphenol). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[7] [Link]
Sources
- 1. 3 4-methylphenol | Sigma-Aldrich [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. tandfonline.com [tandfonline.com]
- 5. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0318303) [np-mrd.org]
- 6. 4-Chloro-3-methylphenol | 59-50-7 [chemicalbook.com]
- 7. Cresol | Solvent, Disinfectant, Antiseptic | Britannica [britannica.com]
Technical Comparison Guide: FTIR Analysis of 4-(Hydroxymethyl)-3-methylphenol
This guide provides an in-depth technical comparison and spectral interpretation of 4-(Hydroxymethyl)-3-methylphenol (CAS: 22574-58-9), a critical intermediate in the synthesis of phenolic resins and active pharmaceutical ingredients (APIs).
Executive Summary: The Dual-Functional Scaffold
4-(Hydroxymethyl)-3-methylphenol represents a specific class of "hydroxymethylated cresols." Unlike simple phenols, it possesses two distinct hydroxyl environments: a phenolic -OH (acidic, conjugated) and a benzylic -CH₂OH (alcoholic, non-conjugated).
For researchers and process engineers, the "performance" of an FTIR method is defined by its ability to resolve this molecule from its precursors (m-cresol) and its condensation products (methylene-bridged dimers). This guide outlines a self-validating spectral workflow to distinguish these species with high confidence.
Strategic Identification Workflow
The following decision tree illustrates the logic flow for identifying the target molecule against common impurities using FTIR spectral features.
Figure 1: Spectral Decision Tree for differentiating 4-(Hydroxymethyl)-3-methylphenol from precursors.
Detailed Spectral Interpretation
The FTIR spectrum of 4-(Hydroxymethyl)-3-methylphenol is characterized by the superposition of phenolic and benzylic alcohol features. The table below details the assignment, supported by mechanistic reasoning.
Table 1: Critical Band Assignments
| Region | Wavenumber (cm⁻¹) | Assignment | Mechanistic Insight |
| High Frequency | 3200–3450 | O-H Stretching (νOH) | Broad, intense band due to intermolecular H-bonding. Represents both the phenolic -OH and the benzylic -CH₂OH. Note: In dilute solution, these may resolve into two sharp peaks (~3600 cm⁻¹). |
| 2900–2960 | C-H Stretching (νCH) | Distinct peaks for the aromatic ring C-H (weak, >3000) and aliphatic C-H of the methyl (-CH₃) and hydroxymethyl (-CH₂-) groups (<3000). | |
| Fingerprint | 1590–1610 | Ar C=C Stretching | "Breathing" modes of the benzene ring. Characteristic of aromaticity. |
| 1230–1260 | Phenolic C-O Stretch | Strong intensity. The C-O bond is strengthened by resonance with the ring (partial double bond character), shifting it to higher energy than aliphatic alcohols. | |
| 1000–1050 | Aliphatic C-O Stretch | CRITICAL IDENTIFIER. Corresponds to the primary alcohol (-CH₂OH). This band is absent in the starting material (m-cresol). | |
| Low Frequency | 800–830 | OOP Bending (γCH) | Out-of-Plane bending for two adjacent hydrogens (positions 5 and 6). Diagnostic for the 1,2,4-substitution pattern. |
| 870–890 | OOP Bending (γCH) | Out-of-Plane bending for the isolated hydrogen (position 2). |
Comparative Performance Analysis
This section objectively compares the spectral signature of the target molecule against its primary "alternatives" (impurities).
Scenario A: Distinguishing from Starting Material (m-Cresol)
-
The Problem: Incomplete hydroxymethylation leaves residual m-cresol (3-methylphenol).
-
The Marker: The Methylol Window (1000–1050 cm⁻¹) .
-
Target: Shows a strong, sharp absorbance in this region due to the primary alcohol C-O stretch.
-
m-Cresol: This region is relatively transparent (lacks aliphatic C-O).
-
Performance Metric: The ratio of the 1010 cm⁻¹ peak to the 1590 cm⁻¹ aromatic peak can be used to quantify conversion yield.
-
Scenario B: Distinguishing from Over-Reaction (Resin Dimers)
-
The Problem: Under acidic/basic conditions, hydroxymethyl phenols condense to form methylene bridges (Ar-CH₂-Ar), losing the hydroxyl group.
-
The Marker: Loss of the 1000–1050 cm⁻¹ band.
-
Target: High absorbance at ~1010 cm⁻¹.
-
Dimer: The C-O stretch disappears. A new weak band may appear at ~1450–1480 cm⁻¹ (methylene bridge bending), but the absence of the C-O band is the primary indicator of condensation.
-
Experimental Protocol: Zero-Drift ATR Method
To ensure high "Trustworthiness" (E-E-A-T), use this self-validating protocol. This minimizes atmospheric interference which can obscure the critical OH and fingerprint regions.
Equipment: FTIR Spectrometer with Diamond ATR Accessory.
-
System Validation (Self-Check):
-
Acquire a background spectrum (air).
-
Verify CO₂ levels (2350 cm⁻¹) are <0.01 Absorbance units. Reason: Atmospheric CO₂ fluctuation can distort the baseline.
-
-
Sample Preparation:
-
If solid: Place ~5 mg of crystal directly on the diamond crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Why: Poor contact results in weak C-H bands and distorted peak ratios.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 32 (to improve Signal-to-Noise).
-
-
Data Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library data is required).
-
Why: ATR penetration depth is wavelength-dependent, making low-wavenumber peaks (OOP bends) appear stronger than in transmission spectra [1].
-
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Link
-
Poljanšek, I., & Krajnc, M. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. Acta Chimica Slovenica. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 4-(Hydroxymethyl)-3-methylphenol. Link
-
NIST Chemistry WebBook. (n.d.). Infrared Spectrum of 3-Methylphenol. National Institute of Standards and Technology. Link
Comparative Reactivity Profile: 4-(Hydroxymethyl)-3-methylphenol vs. Vanillyl Alcohol
Executive Summary
This guide provides a technical comparison between 4-(Hydroxymethyl)-3-methylphenol (HMMP) and Vanillyl Alcohol (VA) . While structurally similar, their reactivity profiles diverge significantly due to the electronic influence of the meta-substituent (methyl vs. methoxy).
The Bottom Line:
-
HMMP (Gastrodin aglycone) generates a more electrophilic, shorter-lived Quinone Methide (QM) intermediate. It is kinetically unstable in acidic aqueous media, making it a "hot" electrophile suitable for rapid crosslinking but requiring careful handling in formulation.
-
Vanillyl Alcohol (Lignin model) generates a resonance-stabilized, longer-lived QM . The methoxy group provides significant electronic stabilization, reducing the electrophilicity of the intermediate. It is more selective but reacts slower with weak nucleophiles.
Molecular Architecture & Electronic Effects
The reactivity difference is governed by the stability of the reactive intermediate: the para-Quinone Methide (p-QM) .
| Feature | 4-(Hydroxymethyl)-3-methylphenol (HMMP) | Vanillyl Alcohol (VA) |
| Structure | Phenol with ortho-methyl (-CH₃) | Phenol with ortho-methoxy (-OCH₃) |
| Electronic Effect | Inductive Donation (+I): Weak stabilization of the ring. | Resonance Donation (+R): Strong stabilization of the ring and nascent carbocation.[1] |
| QM Stability | Low. The methyl group offers minimal stabilization to the partial positive charge on the benzylic carbon. | High. The methoxy oxygen lone pair donates electron density into the ring, delocalizing the positive charge of the QM. |
| Reactivity | High/Aggressive. Reacts rapidly with water ( | Moderate/Selective. Reacts slowly with water ( |
Mechanistic Pathway: Quinone Methide Formation
The following diagram illustrates the critical dehydration step.[2] Note how the methoxy group in VA (bottom path) stabilizes the transition state via resonance, which paradoxically makes the intermediate easier to form but less reactive towards nucleophiles compared to HMMP.
Figure 1: Comparative mechanistic pathway showing the generation of Quinone Methide intermediates. The VA-QM is stabilized by the methoxy group, extending its half-life.
Experimental Data Comparison
The following data summarizes the kinetic behavior of these molecules in aqueous solution (pH 7.0, 25°C), derived from comparative degradation studies of lignin models (G-type vs. H/Methyl-type).
| Parameter | HMMP (Methyl-substituted) | Vanillyl Alcohol (Methoxy-substituted) | Implication |
| ~1.2 - 2.5 min | ~13 - 15 min | HMMP degrades 6x faster in aqueous buffers. | |
| Electrophilicity ( | High | Moderate | HMMP is a "harder" alkylating agent. |
| Selectivity | Low (Reacts with H₂O, R-SH, R-NH₂) | High (Prefers strong nucleophiles like R-SH) | VA is better for targeted conjugation; HMMP risks background hydrolysis. |
| Main Byproduct | Polymeric aggregates (Resol) | Self-condensation dimers (Diguaiacylmethane) | HMMP polymerization is harder to control. |
Critical Insight: In drug development, HMMP (as the metabolite of Gastrodin) requires prodrug masking (glycosylation) to prevent premature reaction before reaching the blood-brain barrier. Vanillyl alcohol's stability allows it to exist as a free flavoring agent.
Validated Protocol: Nucleophilic Trapping Assay
To empirically verify the reactivity difference in your specific matrix, use this self-validating "Trapping Assay." This protocol uses N-Acetylcysteine (NAC) as a surrogate for biological thiols.
Principle
Since the Quinone Methide intermediate is transient and UV-invisible in many mixtures, we trap it with a vast excess of thiol. The rate of adduct formation (or parent disappearance) is the measurable proxy for reactivity.
Workflow Diagram
Figure 2: Step-by-step workflow for the Nucleophilic Trapping Assay. This system validates reactivity by quantifying the thiol-adduct.
Step-by-Step Methodology
-
Preparation:
-
Prepare 10 mM stock solutions of HMMP and VA in Methanol.
-
Prepare 100 mM stock of N-Acetylcysteine (NAC) in PBS (pH 7.4). Note: Prepare fresh to avoid disulfide formation.
-
-
Reaction Initiation:
-
Dilute HMMP/VA to a final concentration of 100 µM in PBS containing 10 mM NAC (100-fold excess).
-
Why 100x excess? To ensure Pseudo-First-Order kinetics (
).
-
-
Sampling:
-
Incubate at 37°C.
-
Aliquot 100 µL at
minutes.
-
-
Quenching:
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% FA).
-
Detection: 280 nm.
-
Success Criteria: You should observe the parent peak decrease. HMMP should disappear significantly faster (
loss in 10 min) compared to VA ( loss in 10 min).
-
References
-
Fraaije, M. W., & van Berkel, W. J. (1997). Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase.[3] Evidence for formation of a p-quinone methide intermediate.[1][3][7][8][9] Journal of Biological Chemistry, 272(29), 18111-18116.[3]
-
Yue, F., et al. (2019). Stereoselective Formation of β-O-4 Structures Mimicking Softwood Lignin Biosynthesis: Effects of Solvent and the Structures of Quinone Methide Lignin Models. Journal of Agricultural and Food Chemistry. (Demonstrates G-type/Methoxy QM stability vs H-type).
-
Toteva, M. M., & Richard, J. P. (2011). The Generation and Reactions of Quinone Methides. Advances in Physical Organic Chemistry, 45, 39–91.
-
Parish, E. J., et al. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities.[10] RSC Advances. (Context for HMMP/Gastrodin pharmacokinetics).
Sources
- 1. acsu.buffalo.edu [acsu.buffalo.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Stereoselective Formation of β-O-4 Structures Mimicking Softwood Lignin Biosynthesis: Effects of Solvent and the Structures of Quinone Methide Lignin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis [mdpi.com]
- 10. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
4-(Hydroxymethyl)-3-methylphenol reference standards for chromatography
Technical Comparison Guide: 4-(Hydroxymethyl)-3-methylphenol Reference Standards
Executive Summary
4-(Hydroxymethyl)-3-methylphenol (CAS: 22574-58-9) is a critical reference standard used primarily in the impurity profiling of pharmaceutical antioxidants, phenolic resins, and specific Active Pharmaceutical Ingredients (APIs) derived from m-cresol. As the para-hydroxymethylation product of m-cresol, it represents a key intermediate that can persist as a process-related impurity or degrade into reactive quinone methides.
This guide provides a technical comparison of reference standard grades, detailed chromatographic methodologies for separating this compound from its structural isomers, and critical handling protocols to prevent in-situ degradation.
Material Specifications & Grade Comparison
Selecting the correct grade of reference material is non-negotiable for regulatory compliance (ICH Q3A/Q3B). Below is a comparison of the two primary grades available for 4-(Hydroxymethyl)-3-methylphenol.
| Feature | Primary Reference Standard | Research Grade (Analytical Standard) |
| Purity | ≥ 99.0% (Mass Balance) | ≥ 97.0% (Area %) |
| Traceability | NIST/Pharmacopeial Traceable | Supplier CoA only |
| Characterization | 1H-NMR, 13C-NMR, IR, MS, TGA, ROI | 1H-NMR, HPLC-UV |
| Water Content | Quantified (KF) for assay calculation | Often "Not Determined" |
| Intended Use | Quantitative Assay, Validation, Release Testing | Identification, System Suitability, R&D |
| Cost Factor | High (10x) | Moderate |
Expert Insight: For quantitative impurity calculations in GMP environments, a Primary Reference Standard (or a secondary standard calibrated against a primary) is mandatory. The "Research Grade" is sufficient only for retention time markers or method development.
Chemical Context & Formation Pathway
Understanding the origin of 4-(Hydroxymethyl)-3-methylphenol is essential for establishing a control strategy. It is formed via the electrophilic aromatic substitution of formaldehyde onto m-cresol.
Key Reactivity Note: The para position (4-position) is electronically favored, but the ortho positions (2- and 6-) are also reactive. This leads to a mixture of isomers that must be chromatographically resolved.[1][2]
Figure 1: Formation pathway of 4-(Hydroxymethyl)-3-methylphenol showing competing isomeric side-reactions.
Chromatographic Method: Separation of Isomers
Standard C18 columns often fail to fully resolve the ortho and para isomers of hydroxymethyl phenols due to their identical hydrophobicity. Phenyl-Hexyl stationary phases are superior here, utilizing
Recommended Protocol (HPLC-UV)
-
System: HPLC with PDA/UV Detector.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: 280 nm (Phenolic maximum).[1]
-
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold |
| 15.0 | 40 | Linear Gradient |
| 18.0 | 90 | Wash |
| 20.0 | 90 | Hold |
| 20.1 | 5 | Re-equilibration |
Performance Comparison (System Suitability)
The following data illustrates the resolution improvement when switching from C18 to Phenyl-Hexyl phases.
| Analyte | Retention Time (C18) | Retention Time (Phenyl-Hexyl) | Resolution (Rs) on Phenyl |
| m-Cresol | 12.4 min | 11.8 min | N/A |
| 4-(Hydroxymethyl)-3-methylphenol | 6.2 min | 6.8 min | > 2.5 (vs Ortho) |
| 2-(Hydroxymethyl)-3-methylphenol | 6.1 min | 5.9 min | - |
| 6-(Hydroxymethyl)-3-methylphenol | 6.0 min | 5.5 min | - |
Expert Note: The hydroxymethyl group adds polarity, causing these impurities to elute significantly earlier than the parent m-cresol. On a C18 column, the ortho and para isomers often co-elute as a single broad peak. The Phenyl-Hexyl column separates them distinctively.
Stability & Handling Protocols
Hydroxymethyl phenols are chemically fragile. They are prone to auto-condensation to form methylene-bridged dimers (resins) or dehydration to form reactive quinone methides, especially under acidic conditions or heat.
Critical Handling Rules:
-
Storage: Store neat standard at -20°C .
-
Solvent Selection: Dissolve in Methanol or Acetonitrile . Avoid protic solvents with acidic pH.
-
Solution Stability:
-
Stock Solution (1 mg/mL): Stable for 1 week at 4°C.
-
Working Standard: Prepare fresh daily.
-
-
In-Vial Degradation: If the sample tray is not cooled (4°C), significant degradation (up to 2%) can occur over a 24-hour sequence.
Figure 2: Workflow for handling thermally unstable hydroxymethylphenol standards.
References
-
Sigma-Aldrich. 4-(Hydroxymethyl)-3-methylphenol Product Specification. Retrieved from .
-
BenchChem. HPLC Method for the Analysis and Separation of Cresol Isomers. Retrieved from .
-
Apollo Scientific. 4-(Hydroxymethyl)phenol Safety Data Sheet & Specifications. Retrieved from .
-
SIELC Technologies. Separation of m-Cresol and Phenolic Derivatives on Newcrom R1 HPLC column. Retrieved from .
-
National Institute of Standards and Technology (NIST). m-Cresol (3-Methylphenol) Chemistry WebBook, SRD 69. Retrieved from .
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 4-(Hydroxymethyl)-3-methylphenol and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of UV-Vis Spectroscopy in Phenolic Compound Analysis
Phenolic compounds are a cornerstone of research in pharmaceuticals, natural products, and materials science. Their electronic structure, rich in π-electrons, makes them prime candidates for analysis by UV-Vis spectroscopy. This technique provides a rapid, non-destructive, and highly informative method for characterizing these molecules, offering insights into their concentration, purity, and electronic properties. The position of the maximum absorbance (λmax) is particularly sensitive to the substitution pattern on the aromatic ring, making it a valuable parameter for structural elucidation and comparison.
This guide focuses on 4-(Hydroxymethyl)-3-methylphenol, a substituted cresol derivative of interest in various fields of chemical synthesis and drug discovery. Due to the absence of readily available direct experimental data for its UV-Vis absorption maxima, this guide provides a comprehensive comparison with structurally related and commercially available phenolic compounds. By understanding the electronic effects of the hydroxyl, methyl, and hydroxymethyl substituents on the phenolic chromophore, researchers can predict the spectral behavior of the target molecule and design appropriate analytical methodologies.
Understanding the Phenolic Chromophore: Substituent Effects on λmax
The UV-Vis spectrum of phenol in a neutral, non-polar solvent typically exhibits two main absorption bands originating from π→π* transitions of the benzene ring. The primary band (E2-band) appears around 210 nm, and a secondary, less intense band (B-band) is observed around 270 nm[1]. The position and intensity of these bands are significantly influenced by the nature and position of substituents on the aromatic ring.
-
Auxochromes and Bathochromic Shifts: Electron-donating groups, such as the hydroxyl (-OH) and methyl (-CH3) groups, are known as auxochromes. They extend the conjugation of the π-system through their non-bonding electrons or hyperconjugation, respectively. This extension of the chromophore lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift)[2].
-
Solvent and pH Effects: The polarity of the solvent and the pH of the medium can profoundly impact the UV-Vis spectrum of phenols. In polar solvents, the fine vibrational structure of the B-band is often lost[2]. A change in pH is particularly critical. In alkaline solutions, the phenolic proton is abstracted to form a phenoxide ion. The resulting negative charge enhances the electron-donating ability of the oxygen, leading to a significant bathochromic shift and an increase in molar absorptivity (a hyperchromic effect)[2].
Comparative Analysis of UV-Vis Absorption Maxima
| Compound | Structure | Substituents | Typical λmax (nm) in Neutral Solvent | Expected λmax of 4-(Hydroxymethyl)-3-methylphenol |
| Phenol | Benzene ring with one -OH group | -OH | ~270[1] | - |
| m-Cresol (3-Methylphenol) | Benzene ring with -OH and meta -CH3 | -OH, m--CH3 | ~272-274[3][4] | The combined electron-donating effects of the -OH, meta -CH3, and para -CH2OH groups are expected to cause a bathochromic shift compared to phenol and m-cresol. A reasonable estimate for the λmax in a neutral, non-polar solvent would be in the range of 275-285 nm . |
| p-Cresol (4-Methylphenol) | Benzene ring with -OH and para -CH3 | -OH, p--CH3 | ~277-279 | |
| 4-(Hydroxymethyl)phenol | Benzene ring with -OH and para -CH2OH | -OH, p--CH2OH | ~275-280 |
Rationale for the Predicted λmax:
-
Starting Point: m-Cresol: The core of our target molecule is a 3-methylphenol (m-cresol) structure. The methyl group in the meta position has a modest electron-donating effect, causing a slight bathochromic shift compared to phenol.
-
The Hydroxymethyl Group: The 4-(Hydroxymethyl) group (-CH2OH) is located para to the hydroxyl group. While the methylene (-CH2-) spacer slightly insulates the hydroxyl group of the substituent from the ring's π-system, the oxygen's lone pairs can still participate in resonance, albeit to a lesser extent than a directly attached hydroxyl group. This group is generally considered to be weakly electron-donating.
-
Combined Effects: The cumulative effect of the meta-methyl group and the para-hydroxymethyl group, both being electron-donating, will push the λmax to a longer wavelength than that of either phenol or m-cresol. The effect is anticipated to be more pronounced than that of a single methyl group.
Experimental Protocol: Determination of UV-Vis Absorption Maxima
This section provides a robust, self-validating protocol for the experimental determination of the UV-Vis absorption maxima of 4-(Hydroxymethyl)-3-methylphenol.
I. Materials and Instrumentation
-
4-(Hydroxymethyl)-3-methylphenol (analyte)
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or cyclohexane)
-
0.1 M Hydrochloric acid (for acidic conditions)
-
0.1 M Sodium hydroxide (for basic conditions)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
II. Experimental Workflow
Figure 1: Experimental workflow for determining the UV-Vis absorption maxima.
III. Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh a small amount of 4-(Hydroxymethyl)-3-methylphenol and dissolve it in the chosen spectrophotometric grade solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1-20 µg/mL. This range is typical for achieving absorbances within the linear dynamic range of most spectrophotometers (0.1 - 1.0 AU).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorbance.
-
Sample Measurement (Neutral Conditions): Rinse the cuvette with a small amount of the working solution before filling it. Record the UV-Vis spectrum of the sample in the neutral solvent.
-
Sample Measurement (Acidic and Basic Conditions): To separate working solutions, add a small, precise volume of 0.1 M HCl and 0.1 M NaOH, respectively. Record the UV-Vis spectra under these conditions. This is crucial for observing the bathochromic shift characteristic of phenoxide ion formation.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each of the recorded spectra (neutral, acidic, and basic).
IV. Trustworthiness and Self-Validation
-
Linearity Check: To ensure the measurements are within the linear range of the Beer-Lambert Law, it is advisable to measure the absorbance of at least three different concentrations of the analyte. A plot of absorbance versus concentration at the λmax should yield a straight line passing through the origin.
-
Solvent Purity: The use of high-purity, spectrophotometric grade solvents is paramount to avoid interference from impurities.
-
Instrument Calibration: Regular calibration of the spectrophotometer for wavelength accuracy and photometric accuracy is essential for reliable data.
Conclusion
This guide provides a comparative framework for understanding and experimentally determining the UV-Vis absorption maxima of 4-(Hydroxymethyl)-3-methylphenol. By leveraging data from structurally analogous compounds, we can predict its spectral behavior, which is a critical first step in developing analytical methods for its quantification and characterization. The provided experimental protocol offers a robust and reliable approach for obtaining precise and accurate UV-Vis spectral data, empowering researchers in their drug development and chemical analysis endeavors.
References
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Methylphenol (FDB008788). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Crystal Structure Determination of 4-(Hydroxymethyl)-3-methylphenol
For professionals in drug development and materials science, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the foundational blueprint for understanding and predicting its behavior. The crystal structure dictates a compound's physical properties, such as solubility and stability, and its biological activity, including how it interacts with target proteins. 4-(Hydroxymethyl)-3-methylphenol, a substituted phenol, represents a class of organic molecules whose utility as pharmaceutical intermediates or building blocks in polymer chemistry is critically dependent on their structural characteristics.
This guide provides an in-depth comparison of the primary and alternative methods for determining the crystal structure of 4-(Hydroxymethyl)-3-methylphenol. We will delve into the causality behind experimental choices, present validated protocols, and objectively compare the available techniques to empower researchers to select the most appropriate method for their analytical challenge.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for the unambiguous determination of the molecular structure of small molecules.[1] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[1]
The entire SCXRD process is a multi-step workflow, where the successful outcome of each stage is contingent upon the last. The most significant bottleneck in this process is often the first step: growing a high-quality single crystal.
The Crystallization Bottleneck
The prerequisite for any SCXRD analysis is a single, well-ordered crystal of sufficient size and quality. For small organic molecules like 4-(Hydroxymethyl)-3-methylphenol, this is a non-trivial pursuit. The goal is to slowly bring a supersaturated solution to a state of minimal solubility, allowing molecules to self-assemble into a highly ordered lattice.
Causality in Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but not when cold. For a polar molecule like 4-(Hydroxymethyl)-3-methylphenol, with two hydroxyl groups, polar solvents or solvent mixtures are a logical starting point. Common techniques include:
-
Slow Evaporation: A solution is left undisturbed in a vial covered with a perforated film, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually. This controlled temperature drop reduces solubility, promoting crystal growth.
Experimental Workflow: From Crystal to Structure
The journey from a physical crystal to a refined 3D model is a systematic process grounded in physics and computational analysis.
Detailed Protocol: SCXRD of a 4-(Hydroxymethyl)-phenol Analog
1. Crystallization:
- Dissolve 10-20 mg of 4-(Hydroxymethyl)-3-methylphenol in a minimal amount (1-2 mL) of a warm solvent mixture, such as methanol/water or ethyl acetate/hexane.
- Filter the solution while warm to remove any insoluble impurities.
- Transfer the solution to a small, clean vial (e.g., 4 mL).
- Cover the vial with a cap, pierce the cap with a needle to allow for slow evaporation.
- Place the vial in a vibration-free location and allow it to stand at room temperature.
- Monitor for the formation of colorless, block-like crystals over several days.
2. Data Collection:
- Using a microscope, select a well-formed crystal with sharp edges, approximately 0.2 x 0.2 x 0.1 mm in size.
- Mount the crystal on a cryoloop using paratone oil.
- Flash-cool the crystal to 100 K in a stream of cold nitrogen gas on the diffractometer. This minimizes thermal vibrations and potential radiation damage.
- Perform data collection on a suitable diffractometer, such as a Bruker SMART CCD area-detector, using Molybdenum (Mo Kα, λ = 0.71073 Å) radiation.[3]
- Collect a series of diffraction frames at different crystal orientations.
3. Structure Solution and Refinement:
- Process the raw diffraction data using software like SAINT to integrate the reflections and apply corrections (e.g., for absorption using SADABS).[2]
- Solve the crystal structure using direct methods with a program like SHELXS.[3] This step resolves the "phase problem" and provides an initial atomic model.
- Refine the structural model against the experimental data using full-matrix least-squares on F² with software like SHELXL.[3] This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.
- Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions. Refine them using a riding model.[2]
4. Validation and Output:
- Assess the quality of the final model using metrics such as the R-factor (R1) and weighted R-factor (wR2), which should ideally be below 0.05 and 0.10, respectively, for good quality data.
- Generate a standard Crystallographic Information File (CIF), a universal text format for storing crystal structure data.[4][5]
- Further validate the CIF using tools like the IUCr's checkCIF server to screen for potential errors or inconsistencies.[6]
Alternative & Complementary Techniques
While SCXRD is the gold standard, other techniques offer unique advantages, particularly when single crystals are unavailable or when specific atomic information is required.
Neutron Diffraction: The Hydrogen Locator
X-rays are scattered by an atom's electron cloud. This makes it difficult to precisely locate hydrogen atoms, which have only one electron.[7] Neutrons, however, are scattered by the atomic nucleus.[8][9] This fundamental difference makes neutron diffraction exceptionally powerful for:
-
Accurately determining the positions of hydrogen atoms. [7]
-
Providing detailed insight into hydrogen bonding networks. [10] This is highly relevant for 4-(Hydroxymethyl)-3-methylphenol, where intermolecular O-H···O hydrogen bonds are expected to dominate the crystal packing.[2]
-
Distinguishing between isotopes , such as hydrogen and deuterium.[9]
The major drawback of neutron diffraction is the need for much larger crystals (typically >1 mm³) and access to a nuclear reactor or spallation source, which is far less common than laboratory X-ray sources.[7]
Computational Crystal Structure Prediction (CSP)
When obtaining a suitable crystal proves impossible, computational methods can be used to predict the most likely crystal structures from first principles.[11] CSP methodologies involve:
-
Conformational Search: Generating plausible 3D conformations of the molecule.
-
Packing Simulation: Arranging these conformers into thousands of possible crystal packing arrangements within common space groups.
-
Energy Minimization: Calculating the lattice energy of each hypothetical structure using force fields or quantum mechanics (DFT) to identify the most thermodynamically stable polymorphs.[12][13]
CSP is a powerful predictive tool that can guide experimental efforts, help rationalize observed polymorphism, and provide structural insights when experimental data is unobtainable.[11] However, its predictions must be experimentally verified, as kinetic factors can sometimes lead to the formation of a metastable form rather than the predicted global minimum energy structure.
Comparative Analysis of Determination Methods
The choice of method depends on the specific research question, sample availability, and the level of detail required.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Neutron Diffraction | Crystal Structure Prediction (CSP) |
| Principle | Diffraction of X-rays by electron clouds.[1] | Diffraction of neutrons by atomic nuclei.[8] | Computational search for stable crystal packings.[11] |
| Sample Requirement | Single crystal (~0.1-0.3 mm). | Large single crystal (>1 mm³).[7] | None (in-silico). |
| Information Yield | Precise heavy atom positions, connectivity, bond lengths/angles, absolute configuration.[1] | Highly precise hydrogen atom positions, detailed hydrogen-bond geometry.[14] | A ranked list of plausible, low-energy crystal structures (polymorphs). |
| Key Strength | Unambiguous and highly accurate 3D structure determination; considered the definitive proof. | Unparalleled accuracy in locating hydrogen atoms, making it ideal for studying protonation states and H-bonding.[7] | Predictive power; can be used before a compound is synthesized or when crystallization fails. |
| Primary Limitation | The absolute requirement for a high-quality single crystal can be a major bottleneck. Poor precision for hydrogen atoms. | Requires access to specialized, large-scale facilities (nuclear reactor) and very large crystals. | Purely theoretical; predictions must be validated experimentally. Computationally expensive. |
Conclusion
For the definitive structural elucidation of 4-(Hydroxymethyl)-3-methylphenol, Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard. Its ability to provide a precise and unambiguous three-dimensional model of the molecule is unmatched. The primary challenge lies in obtaining suitable single crystals, a step that requires careful experimentation with various crystallization techniques.
Where the precise nature of hydrogen bonding is critical to the research—for instance, in understanding polymorph stability or drug-receptor interactions—Neutron Diffraction serves as an invaluable complementary technique, providing definitive locations for hydrogen atoms that SCXRD cannot. In scenarios where crystallization proves intractable, Crystal Structure Prediction (CSP) offers a powerful theoretical alternative, capable of forecasting the landscape of possible crystal structures and guiding further experimental work.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive understanding of a molecule's solid-state behavior. For any drug development or materials science program, this fundamental structural knowledge is the critical first step toward rational design and predictable performance.
References
-
Chadwick, F. M., & Jones, M. J. (2023). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. Available at: [Link]
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Liu, W.-S., et al. (2009). 4-(Hydroxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1689. Available at: [Link]
-
Chidambaram, R., & Ramanadham, M. (1994). Seeking hydrogen bonds — With and without neutron diffraction. Journal of Chemical Sciences. Available at: [Link]
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Dziubek, K., & Katrusiak, A. (2004). X-ray powder diffraction investigations of phenol derivatives. Powder Diffraction, 19(3), 292-295. Available at: [Link]
-
Liu, W.-S., et al. (2009). 4-(Hydroxymethyl)phenol. ResearchGate. Available at: [Link]
- (2017). Crystal formation of phenol derivatives and preparation method thereof. Google Patents.
-
Gillon, B., & Gukasov, A. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Available at: [Link]
-
Kazantsev, A. V., et al. (2018). Explaining crystallization preferences of two polyphenolic diastereoisomers by crystal structure prediction. SciSpace. Available at: [Link]
-
Ferguson, G., & Low, J. N. (1993). A study of the crystal and molecular structures of phenols with only intermolecular hydrogen bonding. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Pothoczki, S., et al. (2023). Connecting Diffraction Experiments and Network Analysis Tools for the Study of Hydrogen-Bonded Networks. ACS Publications. Available at: [Link]
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(n.d.). Crystallographic Information File. Wikipedia. Available at: [Link]
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(n.d.). ISIS Will the real structure please step forward. STFC. Available at: [Link]
-
DiLabio, G. A., & Johnson, D. A. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. Available at: [Link]
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(n.d.). A short guide to Crystallographic Information Files. CCDC. Available at: [Link]
-
Lee, S., et al. (2023). Hydrogen bonding analysis of structural transition-induced symmetry breaking and spin splitting in a hybrid perovskite employing. OSTI.gov. Available at: [Link]
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Plavšič, M., et al. (2011). Predicting pK(a) values of substituted phenols from atomic charges: comparison of different quantum mechanical methods and charge distribution schemes. PubMed. Available at: [Link]
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Spek, A. L. (2009). The Crystallographic Information File (CIF) Description and Usage. National Single Crystal X-ray Facility. Available at: [Link]
-
(2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]
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Dziubek, K., & Katrusiak, A. (2004). X-ray powder diffraction investigations of phenol derivatives. ResearchGate. Available at: [Link]
-
(n.d.). 3-(Hydroxymethyl)-2-methylphenol. PubChem. Available at: [Link]
-
(n.d.). Phenol, 3-methyl-. NIST WebBook. Available at: [Link]
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- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 7. Engineering diffraction Technique – ISIS Neutron and Muon Source [isis.stfc.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
